Product packaging for Ddr1-IN-1(Cat. No.:CAS No. 1449685-96-4)

Ddr1-IN-1

Cat. No.: B607012
CAS No.: 1449685-96-4
M. Wt: 552.6 g/mol
InChI Key: AOZPVMOOEJAZGK-UHFFFAOYSA-N
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Description

DDR1-IN-1 is a secondary carboxamide resulting from the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one. It is a potent inhibitor of discoidin domain receptor tyrosine kinase 1 and 2 (DDR1/2) with IC50 = 105 nM and 413 nM, respectively. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-alkylpiperazine, a member of benzamides, a member of (trifluoromethyl)benzenes, a secondary carboxamide, an aromatic ether and a member of oxindoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31F3N4O3 B607012 Ddr1-IN-1 CAS No. 1449685-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZPVMOOEJAZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449685-96-4
Record name 1449685-96-4
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Foundational & Exploratory

DDR1-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This guide details its binding kinetics, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology, fibrosis, and other fields where DDR1 signaling is a therapeutic target.

Core Mechanism of Action

This compound is a type II kinase inhibitor that selectively targets the DDR1 receptor tyrosine kinase.[1] Its mechanism is characterized by its binding to the inactive "DFG-out" conformation of the kinase domain, where the conserved Asp-Phe-Gly motif is flipped.[1][2][3] This binding mode locks the kinase in a non-functional state, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins.[1] The co-crystal structure of this compound with the DDR1 kinase domain reveals that the inhibitor occupies the ATP-binding pocket and an adjacent allosteric site.[1][4] Specifically, the indolin-2-one head group of this compound forms a hydrogen bond with the hinge residue Met704.[4] This mode of inhibition effectively blocks the downstream signaling cascades initiated by DDR1 activation.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and, for comparison, its activity against the closely related DDR2.

Parameter Target Value Assay Type Cell Line/System Reference
IC50 DDR1105 nMLanthascreen enzymatic kinase assayHuman DDR1 kinase domain expressed in Sf9 cells[2][5][6][7]
IC50 DDR2413 nMLanthascreen enzymatic kinase assayNot specified[2][6][7]
EC50 DDR186 nMCollagen-induced DDR1 autophosphorylationU2OS cells[2][5][6][7]
EC50 DDR1 (basal)9 nMBasal DDR1 autophosphorylationU2OS cells[2][6]

Cellular Effects and Signaling Pathways

This compound effectively inhibits both basal and collagen-induced autophosphorylation of DDR1 in cellular contexts.[2][5][6] Upon binding to its ligand, typically fibrillar collagens, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8][9] These pathways are implicated in a variety of cellular processes including proliferation, migration, and invasion.[2][6][8]

DDR1 activation is known to stimulate several key signaling pathways, including:

  • PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival and proliferation.[8]

  • MAPK pathway (MAPK1/3, MAPK14, MAPK8/9): This pathway regulates a wide range of cellular processes including gene expression, differentiation, and apoptosis.[8]

  • NF-κB pathway: This pathway is involved in inflammatory responses and cell survival.[8][9]

  • Src Kinase Pathway: Activation of Src is involved in cell migration.[9]

  • Notch1 Signaling: DDR1 can interact with and activate Notch1, promoting cell survival.[9]

By inhibiting DDR1 autophosphorylation, this compound effectively blocks the initiation of these downstream signals. Interestingly, studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative effects in cancer cell lines.[2][6] This suggests a potential for combination therapies that target parallel or compensatory signaling pathways.

Visualizing the Mechanism of Action

The following diagrams illustrate the DDR1 signaling pathway and the inhibitory action of this compound.

DDR1_Signaling_Pathway DDR1 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Collagen Collagen DDR1_dimer DDR1 Dimer Collagen->DDR1_dimer Binding & Dimerization P_DDR1 Phosphorylated DDR1 (Active Kinase) DDR1_dimer->P_DDR1 Autophosphorylation ADP ADP P_DDR1->ADP PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway P_DDR1->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway P_DDR1->MAPK_Pathway NF_kB_Pathway NF-kB Pathway P_DDR1->NF_kB_Pathway ATP ATP ATP->P_DDR1 Cell_Responses Proliferation, Migration, Invasion, Survival PI3K_Akt_mTOR->Cell_Responses MAPK_Pathway->Cell_Responses NF_kB_Pathway->Cell_Responses DDR1_IN_1 This compound DDR1_IN_1->P_DDR1 Inhibition

Caption: DDR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Lanthascreen™ Kinase Assay (Biochemical IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to block 50% of kinase activity in a cell-free system.

Materials:

  • Recombinant human DDR1 kinase domain (e.g., expressed in Sf9 cells)

  • Lanthascreen™ Eu-anti-tag antibody

  • GFP-tagged substrate

  • ATP

  • This compound at various concentrations

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

  • Add the DDR1 kinase and the GFP-substrate to the wells of the 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the Lanthascreen™ Eu-anti-tag antibody and EDTA.

  • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the ratio of the emission signals at 520 nm (GFP) and 615 nm (Europium).

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of DDR1 within a cellular context.

Materials:

  • U2OS cells engineered to overexpress DDR1 (e.g., under a doxycycline-inducible promoter)

  • Doxycycline

  • Rat tail collagen I

  • This compound at various concentrations

  • Cell lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin)[5]

  • Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and appropriate secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed U2OS-DDR1 cells in culture plates and allow them to adhere.

  • Induce DDR1 expression by treating the cells with doxycycline for 48 hours.[5]

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[5]

  • Stimulate DDR1 autophosphorylation by adding rat tail collagen I (e.g., 10 µg/ml) to the media and incubate for 2 hours.[5] For basal phosphorylation, omit the collagen stimulation.

  • Wash the cells three times with cold PBS.[5]

  • Lyse the cells using the lysis buffer.[5]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-phospho-DDR1 antibody to detect the level of phosphorylated DDR1.

  • Strip the membrane and re-probe with the anti-total-DDR1 antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[5]

  • Normalize the phospho-DDR1 signal to the total-DDR1 signal.

  • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Cell Viability Assay (Antiproliferative Effects)

This assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines with known DDR1 expression or mutations

  • This compound at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Plate the cells at a specific density (e.g., 1500-3000 cells/well) in 96-well or 384-well plates and allow them to attach overnight.[5]

  • Add various concentrations of this compound or DMSO (vehicle control) to the wells.[5]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]

  • Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® or CCK-8).[5]

  • For CellTiter-Glo®, measure the luminescent signal. For CCK-8, measure the absorbance at 450 nm.[5]

  • Normalize the data to the DMSO-treated control wells.

  • Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Ddr1-IN-1 Binding to the DFG-out Conformation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental characterization, and therapeutic potential of targeting DDR1. This document details the binding of this compound to the DFG-out conformation of the DDR1 kinase, summarizes key quantitative data, outlines relevant signaling pathways, and provides detailed experimental protocols.

Introduction: this compound, a Selective Type II Kinase Inhibitor

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cellular processes such as proliferation, migration, and differentiation.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis.[3] this compound is a potent and selective small molecule inhibitor of DDR1.[1][2] It is classified as a type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain.[1][4] In this conformation, the Asp-Phe-Gly (DFG) motif, critical for ATP binding and catalysis, is flipped outwards from its canonical position. This binding mode contributes to the inhibitor's selectivity and potency. The co-crystal structure of this compound in complex with DDR1 has been resolved at a 2.2 Å resolution, providing detailed insights into its binding mechanism.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency metrics for this compound.

ParameterTargetValueAssay TypeReference
IC50 DDR1105 nMLanthascreen Enzymatic Assay[1][2][5]
DDR2413 nMLanthascreen Enzymatic Assay[1][2][6]
EC50 DDR1 Autophosphorylation86 nMCellular Assay (U2OS cells)[1][2][7]
Selectivity Score (S(1) at 1 µM) KinomeScan (451 kinases)0.01KinomeScan Binding Assay[8]

DDR1 Signaling Pathways and Inhibition by this compound

Upon activation by collagen, DDR1 initiates a cascade of downstream signaling events that regulate various cellular functions. Key pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[3][8] These pathways are central to cell survival, proliferation, and invasion. This compound, by binding to the DFG-out conformation, locks the kinase in an inactive state, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Below is a diagram illustrating the major DDR1 signaling pathways and the point of inhibition by this compound.

DDR1_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits (DFG-out)

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Lanthascreen™ Eu Kinase Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to the DDR1 kinase.

Materials:

  • DDR1 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • This compound (or other test compounds)

  • Kinase Buffer A (5X)

  • TR-FRET Dilution Buffer

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound to 4X the final desired concentration in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the DDR1 kinase and the Eu-anti-Tag antibody in Kinase Buffer A.

  • Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 4 µL of the 4X compound dilution to the assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of DDR1 in a cellular context.

Materials:

  • U2OS cells overexpressing DDR1

  • Collagen I (rat tail)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-DDR1 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

KinomeScan™ Selectivity Profiling

This competition binding assay is used to assess the selectivity of this compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR of a DNA tag fused to the kinase.

General Procedure:

  • A panel of DNA-tagged kinases is used.

  • This compound is incubated with the kinase and the immobilized ligand.

  • The amount of kinase bound to the solid support is measured via qPCR.

  • The results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the inhibitor.

  • Selectivity scores (e.g., S(1) at 1 µM) are calculated to provide a quantitative measure of selectivity.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.

Experimental_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Biochemical Biochemical & Biophysical Characterization cluster_Cellular Cellular & Functional Characterization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Enzymatic_Assay Enzymatic Assay (e.g., Lanthascreen) - Determine IC50 Lead_Opt->Enzymatic_Assay Binding_Assay Binding Assay (e.g., ITC) - Determine Kd Enzymatic_Assay->Binding_Assay Selectivity Selectivity Profiling (e.g., KinomeScan) - Assess off-target effects Binding_Assay->Selectivity Autophosphorylation Cellular Autophosphorylation Assay - Determine EC50 Selectivity->Autophosphorylation Downstream_Signaling Downstream Signaling Analysis - Western Blot for p-AKT, p-ERK, etc. Autophosphorylation->Downstream_Signaling Proliferation_Assay Cell Proliferation Assay - Determine GI50 Downstream_Signaling->Proliferation_Assay

References

Ddr1-IN-1: A Technical Guide to its Role in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and has been implicated in numerous aspects of cancer progression, including proliferation, migration, and invasion. Its unique activation mechanism and overexpression in various tumors make it a compelling target for cancer therapy. Ddr1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity. This technical guide provides a comprehensive overview of the role of this compound in modulating cancer cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase domain of DDR1.[1][2] It binds to the "DFG-out" conformation of the kinase, an inactive state, thereby preventing autophosphorylation and subsequent downstream signaling.[3][4][5] Its selectivity for DDR1 over the closely related DDR2 and a wide panel of other kinases makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 (nM) Reference
DDR1Cell-free enzymatic assay105[1][2][5]
DDR2Cell-free enzymatic assay413[1][2][6]

Table 1: In Vitro Kinase Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against DDR1 and DDR2 kinases in cell-free assays.

Cell Line Assay Type Parameter Value (nM) Reference
U2OSDDR1 AutophosphorylationEC5086[1][4]
HCT-116 (colorectal)Proliferation (with GSK2126458)GI508.7 (this compound)[4]

Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) for the inhibition of DDR1 autophosphorylation and the growth inhibition (GI50) in a cancer cell line, highlighting its potentiation with other inhibitors.

Mechanism of Action and Impact on Cancer Cell Signaling

DDR1 activation by collagen triggers a cascade of downstream signaling events that promote cancer progression.[7][8] this compound, by inhibiting the kinase activity of DDR1, effectively blocks these pathways.

DDR1 Signaling Pathways

Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key cancer-related pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.[3][8]

  • MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and migration.[8]

  • NF-κB Pathway: This pathway is involved in inflammation, cell survival, and chemoresistance.[3][7]

  • Src and FAK Signaling: These pathways play a significant role in cell adhesion, migration, and invasion.[3]

  • Notch Signaling: Interaction with the Notch pathway can regulate cell proliferation and tumor growth.[7][9]

Visualization of this compound's Effect on DDR1 Signaling

The following diagram illustrates the primary signaling pathways downstream of DDR1 and the point of inhibition by this compound.

Figure 1: DDR1 signaling pathways and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding site of the DDR1 kinase domain.[10]

Materials:

  • Recombinant human DDR1 kinase domain[11]

  • LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled kinase tracer[10]

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

  • This compound (serial dilutions)

  • 384-well plate

Procedure:

  • Prepare a 3X solution of this compound serial dilutions in Kinase Buffer A.

  • Prepare a 3X mixture of DDR1 kinase and Eu-anti-tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

  • Add 5 µL of the this compound solution to the wells of the 384-well plate.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well to initiate the reaction.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Calculate IC50 values by plotting the FRET signal against the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare 3X Solutions: This compound Kinase/Antibody Mix Tracer Start->Prepare_Reagents Add_Inhibitor Add 5 µL This compound Prepare_Reagents->Add_Inhibitor Add_Kinase Add 5 µL Kinase/Antibody Add_Inhibitor->Add_Kinase Add_Tracer Add 5 µL Tracer Add_Kinase->Add_Tracer Incubate Incubate 1 hour at RT Add_Tracer->Incubate Read_Plate Read FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 2: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][12]

Materials:

  • U2OS cells overexpressing DDR1[1]

  • DMEM with 10% FBS

  • Rat tail collagen I[1][12]

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-DDR1 (Tyr513), anti-DDR1, and secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.

  • Induce DDR1 expression if using an inducible system (e.g., with doxycycline for 48 hours).[12]

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.[1][12]

  • Stimulate the cells with 10 µg/mL collagen I for 2 hours.[1][12]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.

  • Visualize the bands using an appropriate detection system.

  • Quantify band intensities to determine the EC50 of this compound.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Appropriate cell culture medium

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]

  • Treat the cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.[1]

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to vehicle-treated control cells and calculate GI50 values.

In Vivo Applications and Future Directions

While this compound is primarily a tool for in vitro studies, its use in combination with other therapeutic agents has shown promise in preclinical models. For instance, combining this compound with PI3K/mTOR inhibitors potentiates its antiproliferative activity in colorectal cancer cells.[5] Furthermore, the inhibition of DDR1 has been shown to enhance the efficacy of chemotherapy in KRAS-mutant lung adenocarcinoma models, suggesting a potential therapeutic strategy.[13]

Future research will likely focus on the development of this compound analogs with improved pharmacokinetic properties for in vivo studies and clinical translation. Additionally, further exploration of synergistic combinations with other targeted therapies or immunotherapies could unveil novel treatment paradigms for various cancers.

Conclusion

This compound is a highly selective and potent inhibitor of DDR1, making it an indispensable tool for elucidating the role of DDR1 in cancer cell signaling. Its ability to block key pro-tumorigenic pathways underscores the therapeutic potential of targeting DDR1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the utility of DDR1 inhibition in oncology.

References

Ddr1-IN-1: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with diseases such as cancer and fibrosis.[3][4] this compound functions as a type II kinase inhibitor, binding to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[1][5] This guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the autophosphorylation of DDR1 upon collagen stimulation.[1][2] This action blocks the initiation of downstream signaling cascades. The inhibitor has demonstrated significant selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific signaling.[1][2]

Downstream Signaling Pathways Modulated by this compound

DDR1 activation triggers several key signaling pathways that are consequently affected by this compound. The primary pathways include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.

  • MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and migration.

  • NF-κB Pathway: This pathway plays a central role in inflammation and cell survival.

Inhibition of DDR1 by this compound has been shown to modulate the phosphorylation status and expression levels of key components within these pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
DDR1Lanthascreen Kinase Assay105[1][6]
DDR2Lanthascreen Kinase Assay413[1]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointEC50 (nM)Reference
U2OSDDR1 AutophosphorylationInhibition of basal autophosphorylation86[1][6]

Table 3: Effect of this compound on Downstream Signaling Components

Cell LineTreatmentTarget ProteinEffectReference
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IpAKTDecreased phosphorylation[5]
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IpERKDecreased phosphorylation[5]
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IICAM1Decreased expression[5]
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IVCAM1Decreased expression[5]
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IKi67Decreased expression[5]
A375, HT29, SK-HEPThis compound (IC50 dose) + Collagen IMMP9Decreased expression[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS IKK IKK DDR1->IKK Collagen Collagen Collagen->DDR1 Activates Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (ICAM1, VCAM1, Ki67, MMP9) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB->Gene_Expression

Caption: DDR1 Downstream Signaling Pathways Inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Kinase_Assay Lanthascreen Kinase Assay IC50 Determine IC50 of this compound Kinase_Assay->IC50 Treatment Treat with this compound and/or Collagen IC50->Treatment Inform dose selection Cell_Culture Cell Culture (e.g., U2OS, A375) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Analysis (pDDR1, pAKT, pERK, etc.) Cell_Lysis->Western_Blot

Caption: General Experimental Workflow for Assessing this compound Activity.

Detailed Experimental Protocols

Lanthascreen™ Kinase Assay (for IC50 determination)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.

Materials:

  • DDR1 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • This compound (or other test compound)

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of this compound in 1X Kinase Buffer A at 3 times the final desired concentration.

  • Prepare a mixture of DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A at 3 times the final desired concentration.

  • Prepare the kinase tracer in 1X Kinase Buffer A at 3 times the final desired concentration.

  • In a 384-well plate, add 5 µL of the this compound dilution series.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well to initiate the reaction.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay

This protocol is a general guideline for assessing the inhibition of DDR1 autophosphorylation in a cellular context.

Materials:

  • U2OS cells (or other suitable cell line overexpressing DDR1)

  • Collagen I

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-DDR1 (e.g., pY792), anti-total-DDR1, and a loading control (e.g., GAPDH, β-actin)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed U2OS cells in a multi-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C. Include a non-stimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting with the cell lysates.

  • Probe the membranes with primary antibodies against phospho-DDR1 and total DDR1. A loading control antibody should also be used.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.

  • Plot the normalized phospho-DDR1 signal against the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of Downstream Signaling Targets

This protocol describes the analysis of key downstream signaling proteins affected by this compound.

Materials:

  • Cancer cell lines (e.g., A375, HT29, SK-HEP)

  • Collagen I

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-AKT (e.g., pS473), anti-total-AKT, anti-phospho-ERK1/2 (e.g., pT202/Y204), anti-total-ERK1/2, anti-ICAM1, anti-VCAM1, anti-Ki67, anti-MMP9, and a loading control.

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Culture the chosen cancer cell lines to a suitable confluency.

  • Serum-starve the cells overnight.

  • Treat the cells with this compound at a predetermined concentration (e.g., the IC50 for DDR1 inhibition in that cell line) for a specified time.

  • Stimulate the cells with collagen I.

  • Lyse the cells and perform protein quantification.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membranes with the primary antibodies for the target proteins.

  • Incubate with secondary antibodies and visualize the bands.

  • Quantify the band intensities and normalize phosphorylated proteins to their total protein counterparts, and other proteins to the loading control.

Conclusion

This compound is a selective and potent inhibitor of DDR1 that effectively blocks its autophosphorylation and subsequent downstream signaling. The primary signaling pathways affected are the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. The inhibition of these pathways by this compound leads to decreased phosphorylation of key kinases like AKT and ERK, and reduced expression of proteins involved in cell adhesion, proliferation, and invasion, such as ICAM1, VCAM1, Ki67, and MMP9. The provided data, diagrams, and protocols offer a comprehensive technical resource for researchers and drug development professionals working on DDR1-targeted therapies. Further research, including phosphoproteomic studies, will likely unveil a broader spectrum of this compound's downstream effects and further solidify its utility as a chemical probe and potential therapeutic lead.

References

Ddr1-IN-1 Modulation of MAPK Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. One of the key pathways activated by DDR1 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a central regulator of a wide variety of cellular processes. Dysregulation of the DDR1-MAPK signaling axis has been implicated in various pathological conditions, including fibrosis and cancer.

Ddr1-IN-1 is a potent and highly selective inhibitor of DDR1 kinase activity.[1][2][3][4][5][6] Its specificity makes it an invaluable tool for elucidating the precise roles of DDR1 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant DDR1 activity. This technical guide provides a comprehensive overview of the modulation of MAPK signaling by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the involved signaling pathways and experimental workflows.

Data Presentation

Quantitative Inhibitory Activity of this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity against DDR1 and its cellular effects.

TargetParameterValue (nM)Reference
DDR1IC50105[1][2][3][4][5][6]
DDR2IC50413[4][6]
DDR1 Autophosphorylation (in U2OS cells)EC5086[1]
Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for DDR1. A KinomeScan assay against a panel of 451 kinases demonstrated that this compound has a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[7]

Signaling Pathways and Experimental Workflows

This compound Modulation of the MAPK Signaling Pathway

The following diagram illustrates the canonical DDR1-mediated MAPK signaling pathway and the point of inhibition by this compound. Upon collagen binding, DDR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Shc. This leads to the recruitment of the Grb2-SOS complex, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally the MAP kinases (ERK, JNK, and p38), which then translocate to the nucleus to regulate gene expression. This compound directly inhibits the kinase activity of DDR1, thereby preventing the initiation of this downstream signaling cascade.

DDR1_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1_inactive DDR1 (inactive) Collagen->DDR1_inactive Binding DDR1_active DDR1 (active) (Autophosphorylated) DDR1_inactive->DDR1_active Dimerization & Autophosphorylation Shc Shc DDR1_active->Shc Recruitment & Phosphorylation Grb2_SOS Grb2/SOS Shc->Grb2_SOS Recruitment Ras_GDP Ras-GDP Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation JNK JNK MEK->JNK p38 p38 MEK->p38 p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, ATF2) p_ERK->Transcription_Factors Translocation p_JNK p-JNK JNK->p_JNK p_JNK->Transcription_Factors Translocation p_p38 p-p38 p38->p_p38 p_p38->Transcription_Factors Translocation Ddr1_IN_1 This compound Ddr1_IN_1->DDR1_active Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Transcription_Factors->Gene_Expression Regulation

Caption: this compound inhibits DDR1 autophosphorylation, blocking downstream MAPK signaling.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on MAPK signaling in a cell-based assay.

Experimental_Workflow cluster_western_blot Western Blot Steps Cell_Culture 1. Cell Culture (e.g., U2OS, A549) Collagen_Stimulation 2. Serum Starvation & Collagen Stimulation Cell_Culture->Collagen_Stimulation Ddr1_IN_1_Treatment 3. This compound Treatment (Dose-response) Collagen_Stimulation->Ddr1_IN_1_Treatment Cell_Lysis 4. Cell Lysis Ddr1_IN_1_Treatment->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 6. Western Blot Protein_Quantification->Western_Blot Data_Analysis 7. Densitometry & Data Analysis Western_Blot->Data_Analysis Image Acquisition SDS_PAGE SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (p-ERK, t-ERK, etc.) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection

References

understanding the selectivity of Ddr1-IN-1 for DDR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Dysregulation of DDR1 signaling has been implicated in several diseases, including cancer and fibrosis, making it an attractive therapeutic target.[3][4] this compound was discovered as a potent and selective inhibitor of DDR1, binding to the kinase in its "DFG-out" conformation, a hallmark of type II kinase inhibitors.[1][5] This guide delves into the specifics of its selectivity profile and the methodologies used to establish it.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
DDR1Lanthascreen™ Eu Kinase Binding Assay105[2][6]
DDR2Lanthascreen™ Eu Kinase Binding Assay413[2][6]

IC50: The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Potency of this compound

Cell LineAssay TypeEC50 (nM)Reference
U2OSCollagen-Induced DDR1 Autophosphorylation86[2]

EC50: The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.

Table 3: Kinome-wide Selectivity of this compound

Assay PlatformNumber of Kinases ScreenedInhibitor ConcentrationSelectivity Score (S(1))Off-Targets Identified in Primary ScreenReference
KinomeScan4511 µM0.01ABL, KIT, PDGFRβ[1][2]

Selectivity Score (S(1)): A quantitative measure of compound selectivity, calculated as the number of kinases that a compound binds to divided by the total number of kinases tested. A lower score indicates higher selectivity. It is important to note that the binding of this compound to ABL, KIT, and PDGFRβ observed in the KinomeScan assay was not confirmed in subsequent enzymatic assays.[1][2]

Mechanism of Action

This compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][5] This specific binding mode contributes to its selectivity. The structural basis for its selectivity against other kinases, such as ABL, lies in differences in the P-loop region of the kinase domain. The ether bridge of this compound orients its "head" group away from the ABL P-loop, disrupting critical hydrophobic interactions that are necessary for high-affinity binding to ABL.[5][7]

cluster_0 This compound Binding and Inhibition Ddr1_inactive DDR1 Kinase (Inactive 'DFG-in' state) Ddr1_DFG_out DDR1 Kinase (Inactive 'DFG-out' state) Ddr1_inactive->Ddr1_DFG_out Conformational Change Ddr1_IN_1 This compound Inhibited_Complex This compound:DDR1 Complex (Stabilized Inactive State) ATP ATP Inhibited_Complex->ATP Blocks Binding Phosphorylation Autophosphorylation Inhibited_Complex->Phosphorylation Inhibits Ddr1_DFG_outDdr1_IN_1 Ddr1_DFG_outDdr1_IN_1 Ddr1_DFG_outDdr1_IN_1->Inhibited_Complex Binding

Caption: Mechanism of this compound as a Type II Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity of this compound.

KinomeScan™ Profiling

This method assesses the binding of a test compound against a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. Kinases are tested for their ability to bind to this ligand in the presence of the test compound. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase indicates that the test compound is competing for the active site.

Protocol:

  • A proprietary, active site-directed ligand is immobilized on a solid support.

  • A panel of 451 kinases is individually tested for their ability to bind to the immobilized ligand.

  • The binding reactions are performed in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • The amount of each kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that amplifies a DNA tag unique to each kinase.

  • The results are reported as the percentage of the kinase that is bound to the ligand in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

  • A selectivity score is calculated based on the number of kinases that show significant binding to the inhibitor.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency (IC50) of inhibitors.[8]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium-labeled anti-tag antibody binds to the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]

    • Prepare serial dilutions of this compound in the kinase buffer.

    • Prepare a solution containing the DDR1 or DDR2 kinase and the europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the this compound serial dilutions.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the ratio of the acceptor emission to the donor emission.

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.[9]

Principle: U2OS cells, which endogenously express DDR1, are treated with the inhibitor and then stimulated with collagen. The level of DDR1 autophosphorylation is then quantified by Western blotting using an antibody specific for phosphorylated DDR1.

Protocol:

  • Cell Culture and Treatment:

    • Plate U2OS cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[9]

    • Stimulate the cells with 10 µg/mL of rat tail collagen I for 2 hours.[9]

  • Cell Lysis:

    • Wash the cells three times with cold PBS.

    • Lyse the cells in a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[9]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 DDR1b).[9]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[9]

    • Normalize the phosphorylated DDR1 signal to a loading control (e.g., total DDR1 or a housekeeping protein).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing DDR1 Signaling and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the selectivity of this compound.

cluster_0 DDR1 Signaling Pathway Collagen Collagen DDR1_dimer DDR1 Dimerization & Autophosphorylation Collagen->DDR1_dimer Downstream Downstream Signaling DDR1_dimer->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt MAPK MAPK Pathway Downstream->MAPK NF_kB NF-kB Pathway Downstream->NF_kB Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses NF_kB->Cellular_Responses

Caption: Simplified DDR1 Signaling Pathway.

cluster_1 Experimental Workflow for this compound Selectivity Profiling Start Start: this compound KinomeScan KinomeScan Profiling (Broad Selectivity) Start->KinomeScan Lanthascreen Lanthascreen Assay (Biochemical Potency - IC50) Start->Lanthascreen Cell_Assay Cell-based Autophosphorylation Assay (Cellular Potency - EC50) Start->Cell_Assay Data_Analysis Data Analysis & Comparison KinomeScan->Data_Analysis Lanthascreen->Data_Analysis Cell_Assay->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for Assessing this compound Selectivity.

Conclusion

References

Ddr1-IN-1: A Pharmacological Probe for Interrogating Discoidin Domain Receptor 1 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document consolidates key data on its biochemical and cellular activity, details established experimental protocols for its use, and visualizes its mechanism of action and relevant signaling pathways.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate a multitude of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[3][4] Dysregulation of DDR1 signaling has been implicated in various pathological conditions, including fibrosis, atherosclerosis, and cancer.[5][6] this compound is a valuable pharmacological tool for elucidating the precise roles of DDR1 in these processes.[3][4]

Mechanism of Action

This compound is a type II kinase inhibitor that selectively binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain.[3][4] This binding mode prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking downstream signaling. The co-crystal structure of this compound in complex with DDR1 has been resolved at 2.2 Å, providing detailed insights into its binding interactions.[3][4]

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueAssay TypeCell LineNotesCitation
IC50 (DDR1) 105 nMEnzymatic Kinase Assay (Lanthascreen)-In vitro measurement of enzymatic inhibition.[4][7]
IC50 (DDR2) 413 nMEnzymatic Kinase Assay (Lanthascreen)-Demonstrates ~4-fold selectivity for DDR1 over DDR2.[4][7]
EC50 (DDR1 Autophosphorylation) 86 nMCellular Assay (Western Blot)U2OSInhibition of basal DDR1 autophosphorylation in cells.[4][7]
Selectivity Profile of this compound

This compound exhibits high selectivity for DDR1. In a KinomeScan assay against a panel of 451 kinases, this compound demonstrated a selectivity score (S(1) at 1 µM) of 0.01. While some binding was observed for ABL, KIT, and PDGFRβ in this screen, these interactions were not confirmed in subsequent enzymatic assays.[1]

Experimental Protocols

DDR1 Autophosphorylation Assay in U2OS Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • U2OS cells overexpressing DDR1

  • This compound

  • Rat tail collagen I

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, 10 µg/ml leupeptin)[8]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • Nitrocellulose membranes

  • Primary antibodies: anti-phospho-DDR1 (e.g., against pY513), anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate U2OS-DDR1 cells in 6-well plates and grow to 70-80% confluency.

    • Induce DDR1 expression if using an inducible system.

    • Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for 1 hour.[8]

    • Stimulate the cells with 10 µg/ml collagen I for 2 hours.[8]

  • Cell Lysis:

    • Wash the cells three times with ice-cold PBS.[8]

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total DDR1 for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-DDR1 and total DDR1 using densitometry software (e.g., ImageJ).[8]

    • Normalize the phospho-DDR1 signal to the total DDR1 signal.

    • Plot the normalized data against the concentration of this compound to determine the EC50 value.

Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well opaque-walled plate at a density of 3,000 cells per well in 100 µl of culture medium.[8]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (and/or in combination with other inhibitors) for 48-72 hours.[8] Include a DMSO vehicle control.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).[1]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the DMSO control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

DDR1 Signaling Pathway

The following diagram illustrates the key components of the DDR1 signaling pathway that are inhibited by this compound.

DDR1_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 p-DDR1 (Autophosphorylation) DDR1->pDDR1 Dimerization SHC1 SHC1 pDDR1->SHC1 PI3K PI3K pDDR1->PI3K PYK2 PYK2 pDDR1->PYK2 STAT3 STAT3 pDDR1->STAT3 NFkB NF-κB pDDR1->NFkB GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration PYK2->Migration STAT3->Proliferation Invasion Invasion NFkB->Invasion Ddr1_IN_1 This compound Ddr1_IN_1->pDDR1 Inhibition

Caption: DDR1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines a typical workflow for characterizing the pharmacological effects of this compound.

Ddr1_IN_1_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) Biochemical_Assay Biochemical Assay (e.g., Lanthascreen) IC50 Determine IC50 vs DDR1/DDR2 Biochemical_Assay->IC50 Kinome_Scan Kinome-wide Selectivity (e.g., KinomeScan) Selectivity Assess Kinase Selectivity Kinome_Scan->Selectivity Autophosphorylation DDR1 Autophosphorylation Assay (e.g., Western Blot in U2OS cells) Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-AKT) Autophosphorylation->Downstream_Signaling EC50 Determine Cellular EC50 Autophosphorylation->EC50 Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) GI50 Determine GI50 in Cancer Cells Cell_Viability->GI50 Pathway_Modulation Confirm Target Engagement in Cells Downstream_Signaling->Pathway_Modulation Pharmacokinetics Pharmacokinetic Studies PK_Profile Determine PK Parameters Pharmacokinetics->PK_Profile Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) Anti_Tumor_Activity Evaluate Anti-tumor Activity Efficacy->Anti_Tumor_Activity Start This compound Synthesis/ Procurement Start->Biochemical_Assay Start->Kinome_Scan Start->Autophosphorylation Start->Cell_Viability Start->Pharmacokinetics PK_Profile->Efficacy

References

structural biology of Ddr1-IN-1 and DDR1 complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Biology of the Ddr1-IN-1 and DDR1 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix.[1][2][3] Unlike typical RTKs that dimerize upon ligand binding, DDR1 exists as a pre-formed dimer.[1][2] Its activation process is unusually slow and sustained.[4] Upon activation, DDR1 triggers a cascade of downstream signaling pathways that regulate critical cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[5][6][7]

Given its role in transmitting signals from the extracellular matrix, altered DDR1 function, through overexpression or mutation, has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, inflammation, and various cancers.[1][2][3][8] This has made DDR1 an attractive therapeutic target. This compound is a potent and selective, ATP-competitive inhibitor developed to probe the pharmacological consequences of DDR1 inhibition.[6][9][10] This guide provides a detailed overview of the structural and quantitative aspects of the this compound and DDR1 complex, including key experimental methodologies and the signaling pathways involved.

Quantitative Data: Inhibitor Potency and Binding Affinities

The inhibitory activity of this compound and other related compounds against DDR1 has been quantified using various biochemical and cell-based assays. The data below summarizes key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and KD (dissociation constant).

CompoundTargetAssay TypeValue (nM)References
This compound DDR1Kinase Assay (Lanthascreen)105[6][9][10][11][12][13]
DDR2Kinase Assay (Lanthascreen)413[6][9][10][12]
DDR1Cell Autophosphorylation (U2OS)86 - 87[6][9][10][11]
DDR1-IN-2 DDR1Kinase Assay (Lanthascreen)47[3][6][10]
DDR2Kinase Assay (Lanthascreen)145[6][10]
DDR1Cell Autophosphorylation (U2OS)9[6][10]
Ponatinib DDR1 / DDR2Kinase Assay9[1]
Imatinib DDR1Kinase Assay43[2]
DDR1Isothermal Titration Calorimetry (KD)1.9[1]
DDR1Cell Autophosphorylation (U2OS)21[1]
Nilotinib DDR1Kinase Assay3.7[2]
Dasatinib DDR1Kinase Assay1.35[2]
DDR-TRK-1 DDR1Kinase Assay9.4[12][14]

Structural Biology of the this compound Interaction

The structural basis for the potency and selectivity of this compound has been elucidated through X-ray crystallography. The co-crystal structure of the human DDR1 kinase domain in complex with this compound was solved at a resolution of 2.2 Å (PDB ID: 4CKR).[1][6]

Key structural insights include:

  • Binding Conformation: this compound is a type II kinase inhibitor, meaning it binds to the inactive 'DFG-out' conformation of the kinase domain.[1][6][10] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is not present in the active 'DFG-in' state. This is a characteristic feature exploited by inhibitors like imatinib and this compound.[1][15]

  • Key Interactions: The inhibitor binds in the ATP pocket. The carbonyl of its indolin-2-one "head" group forms a hydrogen bond with the backbone of Met704 in the hinge region of the kinase.[1] The trifluoromethyl group on the "tail" region of this compound occupies the hydrophobic pocket created by the DFG-out conformation.[1]

  • Basis for Selectivity: While this compound shares similarities with multi-targeted inhibitors like imatinib, its selectivity for DDR1 over kinases like Abelson kinase (ABL) is attributed to specific structural differences.[1] An ether bridge in this compound orientates its head group away from the P-loop of ABL, disrupting critical hydrophobic interactions that are necessary for potent ABL inhibition.[1][16]

cluster_DDR1 DDR1 Kinase Domain (Inactive 'DFG-out' State) cluster_Inhibitor This compound ATP_Pocket ATP Binding Pocket DFG_Motif DFG Motif (Flipped) ATP_Pocket->DFG_Motif Hinge Hinge Region (Met704) ATP_Pocket->Hinge Activation_Loop Activation Loop DFG_Motif->Activation_Loop Hydrophobic_Pocket Allosteric Hydrophobic Pocket DFG_Motif->Hydrophobic_Pocket Creates P_Loop P-Loop Head Indolin-2-one Head Head->Hinge H-Bond Tail Trifluoromethyl Tail Tail->Hydrophobic_Pocket Occupies ATP ATP ATP->ATP_Pocket Binding Blocked

Mechanism of this compound binding to the DDR1 kinase domain.

DDR1 Signaling Pathways

DDR1 activation by collagen initiates several downstream signaling cascades that are highly dependent on cell type and context.[2] Inhibition of DDR1 with molecules like this compound is intended to block these pathways. The major pathways implicated include PI3K/Akt/mTOR, various MAPK pathways, and NF-κB.[5][17][18] These pathways collectively regulate cell survival, proliferation, migration, and invasion.[5][8][19]

DDR1_Signaling_Pathway DDR1 DDR1 Dimer P_DDR1 Autophosphorylation DDR1->P_DDR1 PI3K PI3K P_DDR1->PI3K MAPK MAPK (ERK, JNK, p38) P_DDR1->MAPK NFkB NF-κB P_DDR1->NFkB Notch Notch1 P_DDR1->Notch Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation Migration & Invasion Gene Expression mTOR->Cell_Response MAPK->Cell_Response NFkB->Cell_Response Notch->Cell_Response

Simplified overview of major DDR1 signaling pathways.

Experimental Protocols

The characterization of the this compound and DDR1 complex relies on a suite of biochemical, biophysical, and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated DDR1 kinase domain.

  • LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay used to determine the IC50 of this compound.[6][10]

    • Principle: The assay detects the binding and displacement of a fluorescently-labeled, ATP-competitive inhibitor (tracer) to the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer also binds, FRET occurs between the europium donor and the Alexa Fluor® acceptor.

    • Method: A test compound (e.g., this compound) is incubated with the DDR1 kinase, the Eu-labeled antibody, and the tracer. If the compound binds to the kinase's ATP pocket, it displaces the tracer, leading to a loss of the FRET signal.

    • Readout: The decrease in FRET signal is measured, and the data is used to calculate the IC50 value of the inhibitor.[20]

  • Radiometric Kinase Assay (HotSpot™): This is a classic method that measures the transfer of a radioactive phosphate from ATP to a substrate.[21]

    • Reagents: The assay includes the active DDR1 kinase domain, a specific peptide substrate (e.g., modified AXLtide), kinase assay buffer, and γ-³³P-labeled ATP.[21]

    • Method: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by adding the γ-³³P-ATP cocktail and incubated at 30°C.

    • Quenching & Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed with phosphoric acid to remove unbound γ-³³P-ATP. The radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.

Kinase_Assay_Workflow A Prepare Reagents: - DDR1 Kinase - Peptide Substrate - Inhibitor (this compound) - γ-³³P-ATP Cocktail B Incubate Kinase, Substrate, & Inhibitor in reaction tube A->B C Initiate Reaction: Add γ-³³P-ATP Cocktail B->C D Incubate at 30°C (e.g., 15 minutes) C->D E Stop Reaction: Spot mixture onto P81 phosphocellulose paper D->E F Wash paper with phosphoric acid to remove free ³³P-ATP E->F G Quantify: Measure radioactivity on paper (scintillation counting) F->G H Calculate % Inhibition and determine IC50 G->H

Workflow for a radiometric DDR1 kinase inhibition assay.
Cell-Based DDR1 Autophosphorylation Assay

This assay measures the inhibitor's efficacy in a cellular context by quantifying the inhibition of collagen-induced DDR1 autophosphorylation.

  • Cell Culture: Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are commonly used.[9][11] Cells are plated and grown to a suitable confluency.

  • Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a defined period.

  • Stimulation: DDR1 is activated by adding collagen I (e.g., from rat tail) to the culture medium for a specified time (e.g., 90 minutes).[11][22]

  • Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Detection: The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513) and a primary antibody for total DDR1 as a loading control.

  • Quantification: The intensity of the bands is measured using densitometry software (e.g., ImageJ).[11] The ratio of phosphorylated DDR1 to total DDR1 is calculated and plotted against inhibitor concentration to determine the EC50 value.

Biophysical Interaction Analysis
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It was used to determine that imatinib binds to the DDR1 kinase domain with a dissociation constant (KD) of 1.9 nM, indicating a very strong interaction.[1]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time.[23] While not explicitly detailed for this compound in the provided context, it is a standard method for characterizing inhibitor binding kinetics.

    • Principle: A ligand (e.g., the DDR1 kinase domain) is immobilized on a gold-coated sensor chip. An analyte (the inhibitor) in solution is flowed over the chip.

    • Detection: Binding of the analyte to the immobilized ligand changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected polarized light.

    • Data Output: The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[24][25]

Conclusion

This compound is a well-characterized, selective inhibitor that targets the inactive 'DFG-out' conformation of the DDR1 kinase domain. Its mechanism of action, potency, and selectivity have been thoroughly investigated through a combination of X-ray crystallography, biochemical assays, and cell-based studies. The structural and quantitative data presented in this guide underscore the key interactions that govern the this compound complex and provide a solid foundation for its use as a chemical probe to dissect DDR1-dependent signaling. For drug development professionals, the detailed methodologies and structural insights offer a roadmap for the rational design of next-generation DDR1 inhibitors with improved therapeutic profiles for treating cancer, fibrosis, and other inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Immunofluorescence Staining with Ddr1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the effects of Ddr1-IN-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), on cellular signaling pathways. This document includes detailed protocols for sample preparation, immunofluorescence staining of key signaling proteins, and methods for quantitative analysis, along with illustrative diagrams of the relevant pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the DDR1 receptor tyrosine kinase.[1][2] DDR1, upon activation by its ligand, collagen, plays a crucial role in various cellular processes, including proliferation, migration, and differentiation.[3][4] Its dysregulation is implicated in numerous diseases, including cancer and fibrosis. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]

Key Signaling Pathways Affected by this compound

DDR1 activation triggers several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) pathways.[5] Inhibition of DDR1 with this compound is expected to modulate the activity of these pathways, which can be visualized and quantified using immunofluorescence by monitoring the phosphorylation status and subcellular localization of key pathway components.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound and related DDR1 inhibition on key cellular processes and signaling events.

Table 1: Inhibitory Activity of this compound

ParameterValueCell LineCommentsReference
IC50 (DDR1) 105 nM-Potent and selective inhibitor of DDR1.[1][2]
IC50 (DDR2) 413 nM-Approximately 4-fold less potent for DDR2.[2]
EC50 (DDR1 Autophosphorylation) 86 nMU2OSInhibition of basal DDR1 autophosphorylation in cells.[6]

Table 2: Effects of DDR1 Inhibition on Downstream Signaling and Cellular Processes

Parameter MeasuredTreatmentEffectCell Line/ModelReference
Akt Phosphorylation (p-Akt) Ddr1 knockout74% reduction in calcifying mediaVascular Smooth Muscle Cells
Runx2 Nuclear Localization Ddr1 knockoutReduced nuclear localizationVascular Smooth Muscle Cells[7][8]
Cell Proliferation (2D) DDR1 & DDR2 co-expressionSignificantly inhibitedHEK 293T[9]
Cell Proliferation (3D) DDR1 expressionIncreased proliferationHEK 293T[9]
Antiproliferative Synergy This compound + GSK2126458 (PI3K/mTOR inhibitor)Positive combination effectsColorectal cancer cell lines[6]
ERK1/2 Phosphorylation 7rh (DDR1 inhibitor)Increased pERK1/2MDA-MB-231

Experimental Protocols

This section provides detailed protocols for immunofluorescence staining to assess the effects of this compound treatment on DDR1 phosphorylation and the localization of downstream signaling molecules p-Akt and NF-κB p65.

Protocol 1: Immunofluorescence Staining for Phosphorylated DDR1 (p-DDR1)

This protocol is designed to visualize the activation status of DDR1 by staining for its phosphorylated form.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound (or vehicle control, e.g., DMSO)

  • Collagen I (for stimulating DDR1 activation)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Rabbit anti-phospho-DDR1 (pY513) antibody (Dilution: 1:1000)[2]

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and culture to desired confluency.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with collagen I (e.g., 50 µg/mL) for the desired time (e.g., 90 minutes) to induce DDR1 phosphorylation.[10]

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-phospho-DDR1 antibody in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. p-DDR1 is often observed in clusters on the cell membrane.[11][12]

Protocol 2: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • As in Protocol 1

  • Primary antibody: Rabbit anti-NF-κB p65 antibody (Dilution: 1 µg/ml or 1:500)

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

Procedure:

  • Cell Culture, Treatment, Fixation, Permeabilization, and Blocking: Follow steps 1-4 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the anti-NF-κB p65 antibody in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation, Counterstaining, Mounting, and Imaging: Follow steps 6-8 from Protocol 1. In unstimulated cells, p65 staining will be predominantly cytoplasmic, while in activated cells, staining will be concentrated in the nucleus.[13]

Quantitative Analysis of NF-κB Nuclear Translocation:

  • Acquire images using a fluorescence or confocal microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of p65 staining in the nucleus and cytoplasm.[13][14]

  • The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated for each cell to determine the extent of nuclear translocation.[13][14] An increase in this ratio indicates NF-κB activation.

Protocol 3: Immunofluorescence Staining for Phosphorylated Akt (p-Akt)

This protocol is used to assess the activation of the PI3K/Akt pathway by visualizing the phosphorylated form of Akt.

Materials:

  • As in Protocol 1

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473 or Thr308) antibody (Dilution: 1:50)[15]

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

Procedure:

  • Cell Culture, Treatment, Fixation, Permeabilization, and Blocking: Follow steps 1-4 from Protocol 1. For p-Akt staining, some protocols recommend permeabilization with 0.2% saponin instead of Triton X-100.[15]

  • Primary Antibody Incubation:

    • Dilute the anti-phospho-Akt antibody in Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution for 2 hours at room temperature.[15]

  • Secondary Antibody Incubation, Counterstaining, Mounting, and Imaging: Follow steps 6-8 from Protocol 1. Activated p-Akt is typically observed in the cytoplasm and at the plasma membrane.

Mandatory Visualizations

Signaling Pathway Diagram

DDR1_Signaling_Pathway cluster_nucleus Nuclear Translocation Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K Activates I_kappa_B_Kinase IKK DDR1->I_kappa_B_Kinase Activates Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) p_Akt->Cellular_Responses I_kappa_B IκB I_kappa_B_Kinase->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p65/p50) I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates Nucleus Nucleus NF_kappa_B_nucleus->Cellular_Responses Gene Transcription

Caption: this compound inhibits DDR1 signaling, affecting downstream PI3K/Akt and NF-κB pathways.

Experimental Workflow Diagram

Immunofluorescence_Workflow start Start: Seed cells on coverslips treatment Treat with this compound and/or Collagen start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-DDR1, anti-p65, anti-p-Akt) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount on slide counterstain->mount image Image with Fluorescence Microscope mount->image analyze Quantitative Analysis (e.g., intensity, localization) image->analyze end End: Interpret Results analyze->end

Caption: Experimental workflow for immunofluorescence staining after this compound treatment.

Logical Relationship Diagram

Logical_Relationship Ddr1_IN_1 This compound Treatment DDR1_Phos Decreased DDR1 Phosphorylation Ddr1_IN_1->DDR1_Phos PI3K_Akt_Activity Reduced PI3K/Akt Pathway Activity DDR1_Phos->PI3K_Akt_Activity NFkB_Activation Inhibited NF-κB Activation DDR1_Phos->NFkB_Activation IF_pDDR1 Visualize with anti-p-DDR1 IF DDR1_Phos->IF_pDDR1 IF_pAkt Visualize with anti-p-Akt IF PI3K_Akt_Activity->IF_pAkt Outcome Altered Cellular Phenotype PI3K_Akt_Activity->Outcome IF_NFkB Visualize with anti-p65 IF NFkB_Activation->IF_NFkB NFkB_Activation->Outcome

References

Application Notes and Protocols for In Vivo Administration of Ddr1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support preclinical research in areas such as oncology and fibrosis.

Introduction to this compound

This compound is a small molecule inhibitor that targets the collagen receptor DDR1, a key player in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling has been implicated in the progression of various diseases, including cancer and fibrotic disorders. This compound serves as a valuable tool for investigating the therapeutic potential of DDR1 inhibition in vivo.

In Vitro Activity of this compound

A solid understanding of the in vitro potency of this compound is crucial for designing effective in vivo studies. The following table summarizes its key in vitro activity metrics.

ParameterValueCell Line/AssayReference
IC50 (DDR1) 105 nMEnzymatic Kinase Assay[1][2][3]
IC50 (DDR2) 413 nMEnzymatic Kinase Assay[1][2][3]
EC50 (DDR1 Autophosphorylation) 86 nMU2OS cells[4]

DDR1 Signaling Pathway

DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular functions. Understanding this pathway is essential for interpreting the effects of this compound. Key signaling nodes include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS IKK IKK DDR1->IKK STAT STAT DDR1->STAT Src Src DDR1->Src Pyk2 Pyk2 DDR1->Pyk2 Notch Notch DDR1->Notch Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Invasion, EMT) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB NF-κB IKK->NFkB NFkB->Gene_Expression STAT->Gene_Expression Src->Gene_Expression Pyk2->Gene_Expression Notch->Gene_Expression Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits

Caption: DDR1 signaling cascade initiated by collagen binding.

In Vivo Administration and Dosage

While specific in vivo studies detailing the administration and dosage of this compound are limited, data from studies using other selective DDR1 inhibitors in various animal models can provide a strong foundation for experimental design.

Recommended Formulation for this compound

A formulation for preparing this compound for in vivo use has been described for both oral and intraperitoneal administration.

Vehicle ComponentProportion
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%

This formulation yields a 2.5 mg/mL suspended solution suitable for administration.[5]

Dosage of DDR1 Inhibitors in Animal Models

The following table summarizes dosages of various DDR1 inhibitors used in preclinical cancer and fibrosis models. This information can serve as a reference for determining an appropriate starting dose for this compound.

InhibitorAnimal ModelDisease ModelAdministration RouteDosage RegimenReference
7rh MousePancreatic CancerOral Gavage1-10 mg/kg[6]
7rh MouseLung AdenocarcinomaIntraperitoneal8 mg/kg, daily[7]
2.45 MouseAlport Syndrome (Renal Fibrosis)Not Specified90 mg/kg[8]
KI-301690 MousePancreatic CancerIntraperitoneal30 mg/kg, 5 times/week[9]
T4H11-DM4 (ADC) MouseColon Cancer XenograftIntravenous5-10 mg/kg, 3 injections[10][11]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of a DDR1 inhibitor in a preclinical model is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Xenograft, GEMM) Tumor_Induction Induce Disease (e.g., Tumor Cell Implantation) Animal_Model->Tumor_Induction Randomization Randomize into Groups (Vehicle vs. This compound) Tumor_Induction->Randomization Administration Administer this compound (Oral or IP) Randomization->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Sacrifice Euthanize Animals and Collect Tissues Monitoring->Sacrifice Tumor_Analysis Analyze Tumors (Histology, Western Blot, etc.) Sacrifice->Tumor_Analysis Toxicity_Assessment Assess Systemic Toxicity (Organ Histology, Bloodwork) Sacrifice->Toxicity_Assessment

Caption: Generalized workflow for in vivo efficacy studies.

Protocol for Preparation and Administration of this compound (Suspension)

This protocol is adapted from a general formulation for in vivo delivery of hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and appropriate gauge needles for administration

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.

  • Vehicle Preparation: In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing thoroughly after each addition:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Final Formulation:

    • To the prepared vehicle, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension. This will result in a final this compound concentration of 2.5 mg/mL.[5]

  • Administration:

    • Oral Gavage: Use a gavage needle of appropriate size for the animal model. Administer the desired volume of the this compound suspension slowly to prevent regurgitation.

    • Intraperitoneal (IP) Injection: Use a sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice). Inject the suspension into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3]

Note: It is recommended to prepare the final formulation fresh on the day of use. The suspension should be vortexed immediately before drawing into the syringe for each animal to ensure a uniform dose.

Pharmacokinetics and Safety

Limited pharmacokinetic data for this compound suggests a modest profile with a half-life (t1/2) of 2.76 hours and an oral bioavailability (F) of 26%.[2]

Currently, there is a lack of published in vivo toxicity data specifically for this compound. As with any investigational compound, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and disease context. Monitoring animal weight, behavior, and overall health throughout the study is essential. At the study endpoint, a comprehensive histological analysis of major organs is recommended to assess any potential toxicity.

Conclusion

This compound is a valuable research tool for investigating the role of DDR1 in health and disease. While specific in vivo dosage and administration protocols for this compound are not extensively published, the information provided on its formulation, the in vivo data from other DDR1 inhibitors, and the detailed experimental protocols in this document offer a solid foundation for researchers to design and execute robust preclinical studies. Careful dose-escalation and toxicity assessments are paramount to ensure the generation of reliable and reproducible data.

References

Preparing DDR1-IN-1 for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological processes, including cancer, fibrosis, and inflammation.[1][2] As a critical tool for in vivo validation of DDR1 as a therapeutic target, proper formulation and administration of this compound in animal models are paramount for obtaining reliable and reproducible data. This document provides detailed application notes and protocols for the preparation of this compound for animal studies, focusing on formulation strategies for oral gavage and intraperitoneal injection, quality control measures, and guidance on dosing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations.

PropertyValueReference
Molecular Weight 552.59 g/mol [3]
In Vitro IC50 (DDR1) 105 nM[4]
In Vitro EC50 (DDR1 autophosphorylation) 86 nM[4]
Solubility DMSO: 100 mg/mLDMF: 10 mg/mLEthanol: 0.1 mg/mLWater: Insoluble[4][5]
Pharmacokinetics (Rodent) T½ = 2.76 hrsClearance = 89.88 mL/min/kgVss = 18.02 L/kgOral Bioavailability (F) = 26%[6]

Signaling Pathway of DDR1

The following diagram illustrates the central role of DDR1 in activating downstream signaling pathways upon collagen binding. Inhibition of DDR1 with this compound is expected to modulate these pathways.

DDR1_Signaling_Pathway cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB STAT3 STAT3 DDR1->STAT3 Fibrosis Fibrosis DDR1->Fibrosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration NFkB->Proliferation NFkB->Migration STAT3->Migration DDR1_IN_1 This compound DDR1_IN_1->DDR1 Inhibition Formulation_Workflow cluster_0 Preparation cluster_1 Quality Control cluster_2 Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex/Sonicate dissolve->mix visual Visual Inspection (Clarity, Color) mix->visual ph pH Measurement (if aqueous) visual->ph sterility Sterility Testing (for IP) ph->sterility administer Administer to Animal (Oral Gavage or IP) sterility->administer

References

Application Notes and Protocols: Ddr1-IN-1 in Idiopathic Pulmonary Fibrosis (IPF) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic and progressive lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to lung scarring and irreversible loss of lung function.[1][2][3] Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a promising therapeutic target in IPF.[3][4] Upregulation of DDR1 is observed in the lungs of IPF patients and is associated with fibroblast survival, inflammation, and fibrosis.[1][2][4] Ddr1-IN-1 is a potent and selective inhibitor of DDR1 and has shown significant anti-inflammatory and anti-fibrotic effects in preclinical models of IPF, making it a valuable tool for IPF research and drug development.[5]

These application notes provide a comprehensive overview of the use of this compound in IPF research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in the context of IPF research.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssay ConditionsReference
IC₅₀ (DDR1) 105 nM-Enzymatic kinase assay[6][7]
IC₅₀ (DDR2) 413 nM-Enzymatic kinase assay[7]
EC₅₀ (DDR1 autophosphorylation) 86 nMU2OS cellsInhibition of collagen-I-induced autophosphorylation[6][7]

Table 2: Preclinical Efficacy of this compound in a Bleomycin-Induced Murine Model of IPF

Animal ModelTreatmentKey FindingsReference
C57BL/6 MiceBleomycin-induced lung injury, followed by administration of this compoundDramatically alleviated symptoms of IPF, exerted significant anti-inflammatory and anti-fibrotic effects.[5]
C57BL/6 MiceBleomycin-induced lung injury, DDR1 knockoutDDR1-null mice were largely protected against bleomycin-induced injury, with abrogated increases in collagen protein levels.[8][9]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in Idiopathic Pulmonary Fibrosis

The following diagram illustrates the central role of DDR1 signaling in the pathogenesis of IPF. Upon binding to collagen in the extracellular matrix, DDR1 is activated, triggering downstream signaling cascades that contribute to fibroblast survival, inflammation, and fibrosis.

DDR1_Signaling_in_IPF Collagen Collagen (ECM) DDR1 DDR1 Collagen->DDR1 binds & activates PI3K_AKT PI3K/AKT Pathway DDR1->PI3K_AKT MAPK MAPK Pathway (p38) DDR1->MAPK NF_kB NF-κB Pathway DDR1->NF_kB NLRP3 NLRP3 Inflammasome DDR1->NLRP3 in macrophages Fibroblast Fibroblast PI3K_AKT->Fibroblast promotes survival MAPK->Fibroblast promotes activation NF_kB->Fibroblast promotes survival Inflammation Inflammation NF_kB->Inflammation NLRP3->Inflammation Fibrosis Fibrosis (Collagen Deposition) Fibroblast->Fibrosis Apoptosis_Resistance Apoptosis Resistance Fibroblast->Apoptosis_Resistance Macrophage Macrophage Macrophage->Inflammation Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 inhibits

DDR1 signaling cascade in IPF.
Experimental Workflow: Investigating this compound in a Bleomycin-Induced IPF Model

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.

Bleomycin_IPF_Workflow start Start bleomycin Induce Lung Injury: Intratracheal Bleomycin Instillation start->bleomycin treatment Treatment Groups: 1. Vehicle Control 2. This compound bleomycin->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring sacrifice Sacrifice at Day 14 or 21 monitoring->sacrifice balf Bronchoalveolar Lavage Fluid (BALF) Collection sacrifice->balf lung_harvest Lung Tissue Harvest sacrifice->lung_harvest balf_analysis BALF Analysis: - Total and Differential Cell Counts - Cytokine Levels (ELISA) balf->balf_analysis histology Histological Analysis: - H&E Staining - Masson's Trichrome Staining (Ashcroft Score) lung_harvest->histology biochemical Biochemical Analysis: - Hydroxyproline Assay (Collagen Content) - Western Blot (DDR1, p-DDR1, α-SMA, etc.) - qPCR (Fibrotic markers) lung_harvest->biochemical end End balf_analysis->end histology->end biochemical->end

Workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vitro Assay: Inhibition of DDR1 Autophosphorylation in U2OS Cells

This protocol describes how to assess the inhibitory activity of this compound on collagen-induced DDR1 autophosphorylation in a cell-based assay.[6]

Materials:

  • U2OS cells overexpressing human DDR1

  • Doxycycline

  • Rat tail collagen I

  • This compound

  • Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na₃VO₄, 1 mM PMSF, and 10 µg/ml leupeptin)

  • Anti-phospho-DDR1 (pY513) antibody

  • Anti-DDR1 antibody

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Seed U2OS cells overexpressing DDR1 in appropriate culture plates.

  • Induce DDR1 expression by treating the cells with doxycycline for 48 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with 10 µg/ml of rat tail collagen I for 2 hours in the continued presence of this compound.

  • Wash the cells three times with cold PBS.

  • Lyse the cells using the cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform Western blot analysis using anti-phospho-DDR1 (pY513) and anti-total-DDR1 antibodies.

  • Quantify the band intensities to determine the EC₅₀ of this compound.

In Vivo Study: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.[5][9]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Anesthetize the mice.

  • Administer a single intratracheal dose of bleomycin (e.g., 2 U/kg) to induce lung injury. Control animals receive saline.

  • Begin treatment with this compound (specify dose and route, e.g., intraperitoneal or oral gavage) at a predetermined time point post-bleomycin administration (e.g., day 1 or day 7) and continue daily until the end of the study. The vehicle control group receives the vehicle alone.

  • Monitor the body weight and general health of the animals throughout the experiment.

  • At the end of the study (e.g., day 14 or 21), euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

  • Harvest the lungs for histological and biochemical analyses.

    • Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.

    • Biochemical Analysis: Homogenize the remaining lung tissue for hydroxyproline assay to quantify total collagen content. Perform Western blot or qPCR to analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) and DDR1 signaling components.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of DDR1 in the pathogenesis of idiopathic pulmonary fibrosis. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of DDR1 inhibition in IPF. The significant anti-fibrotic and anti-inflammatory effects observed in preclinical models underscore the promise of targeting DDR1 for the treatment of this debilitating disease.

References

Application Notes: Evaluating Cell Viability Upon Ddr1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix.[1][2] DDR1 is primarily expressed in epithelial cells and plays a significant role in cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[1][3] Overexpression and activation of DDR1 have been implicated in various pathological conditions, including fibrosis and numerous cancers such as breast, lung, and pancreatic cancer.[4][5][6] Its involvement in tumor progression and metastasis makes it a compelling target for cancer therapy.[4][6]

Ddr1-IN-1 is a potent and selective pharmacological inhibitor of DDR1 kinase activity.[1][7][8] It binds to the 'DFG-out' (Asp-Phe-Gly) conformation of the kinase domain, effectively locking the enzyme in an inactive state and blocking its autophosphorylation and downstream signaling.[1][2][3] These application notes provide an overview of the effects of this compound on cell viability and detailed protocols for assessing its efficacy in vitro.

Mechanism of Action

This compound selectively inhibits the kinase activity of DDR1. In cell-free enzymatic assays, this compound exhibits an IC50 of approximately 105 nM for DDR1, showing about a 3- to 4-fold selectivity over the related DDR2 kinase (IC50 ≈ 413 nM).[3][7][8][9] In cell-based assays, this compound effectively blocks collagen-induced DDR1 autophosphorylation with an EC50 of about 86 nM in U2OS cells.[1][3][7][10] By inhibiting DDR1, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][11]

dot graph Ddr1_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="DDR1 Signaling and Inhibition by this compound", fontcolor="#202124", size="7.6,7.6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Collagen [label="Collagen (I, IV)", fillcolor="#FBBC05", fontcolor="#202124"]; DDR1 [label="DDR1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddr1_IN_1 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K / AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Processes [label="Cell Proliferation,\nSurvival, Migration", shape=egg, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Collagen -> DDR1 [label=" binds", color="#202124", fontcolor="#202124"]; DDR1 -> Autophosphorylation [label=" activates", color="#202124", fontcolor="#202124"]; Ddr1_IN_1 -> Autophosphorylation [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; Autophosphorylation -> {PI3K_AKT, MAPK, NFkB, Notch} [color="#202124"]; {PI3K_AKT, MAPK, NFkB, Notch} -> Cell_Processes [color="#202124"]; }

DDR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory and anti-proliferative effects of this compound have been quantified across various assays and cell lines. The data below is compiled from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / EC50 (nM)Reference
DDR1Cell-free Kinase Assay105[1][3][7][8][9]
DDR2Cell-free Kinase Assay413[1][3][7][9]
DDR1Cell-based Autophosphorylation86[1][3][7][10]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)NotesReference
HCT-116Colon Cancer8.7Alone, this compound shows modest anti-proliferative effects.[3]
MDA-MB-231Breast Cancer3.36Data for a pyrazolo[3,4-d]pyrimidin derivative, not this compound.[9][12]
SNU-1040Colorectal Cancer>10Activity is potentiated by PI3K/mTOR inhibitors.[8]

Note: Studies suggest that acute inhibition of DDR1 kinase activity by this compound alone is often insufficient to significantly inhibit cancer cell proliferation under standard culture conditions.[1][3] Its efficacy can be enhanced in combination with other targeted inhibitors, such as those for the PI3K/mTOR pathway.[1][3][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a method to determine cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14]

dot graph MTT_Workflow { graph [rankdir="TB", fontname="Arial", fontsize=12, label="MTT Cell Viability Assay Workflow", fontcolor="#202124", size="7.6,7.6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes A [label="1. Seed Cells\n(e.g., 3,000-5,000 cells/well in 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubate\n(24 hours, 37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Treat with this compound\n(Varying concentrations + controls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Add MTT Reagent\n(e.g., 20 µL of 5 mg/mL solution)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Incubate\n(1.5-4 hours, protected from light)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Solubilize Formazan\n(Add 150 µL DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="9. Analyze Data\n(Calculate % viability and IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I [color="#202124"]; }

Workflow for the MTT cell viability assay.

Materials:

  • This compound inhibitor

  • Appropriate cancer cell line (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7]

    • Include wells for background control (medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[15] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[13][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the medium-only background control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. It is a highly sensitive method for determining cell viability.

Materials:

  • This compound inhibitor

  • Appropriate cell line

  • Complete cell culture medium

  • Opaque-walled 96-well plates (suitable for luminescence)

  • CellTiter-Glo® Reagent

  • Luminometer or microplate reader with luminescence capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence. A typical seeding density is 3,000 cells per well.[7]

  • Assay Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate as per the manufacturer's instructions.

    • Equilibrate the reagent to room temperature before use.

  • Luminescence Measurement:

    • After the 48-72 hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the formula: % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100

    • Plot the results and determine the IC50 value as described in the MTT protocol.

References

Application Notes and Protocols for the Use of DDR1-IN-1 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix (ECM).[1][2][3] Its involvement in crucial cellular processes such as proliferation, differentiation, adhesion, migration, and invasion has implicated it in various pathologies, including cancer and fibrosis.[2][4] Three-dimensional (3D) cell culture models, which more accurately mimic the in vivo microenvironment compared to traditional 2D cultures, have become indispensable tools for studying DDR1 signaling and the effects of its inhibition.[1][3][5]

DDR1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity.[4][6][7] It serves as a valuable chemical probe to investigate the functional roles of DDR1 in complex biological systems. These application notes provide detailed protocols for utilizing this compound in various 3D cell culture models to assess its impact on cell behavior and signaling pathways.

Mechanism of Action

This compound is a type II kinase inhibitor that binds to the DFG-out (Asp-Phe-Gly-out) conformation of the DDR1 kinase domain.[2][7] This specific binding mode confers its selectivity for DDR1 over many other kinases.[4] By inhibiting the autophosphorylation of DDR1, this compound effectively blocks downstream signaling cascades.[4][6]

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (DDR1)105 nMEnzymatic Kinase Assay[4][6][7]
IC50 (DDR2)413 nMEnzymatic Kinase Assay[4][7]
EC50 (Basal DDR1 Autophosphorylation)86 nMU2OS cells[4][6]

Table 2: Effects of DDR1 Inhibition in 3D Cell Culture Models

3D Model SystemCell LineThis compound ConcentrationObserved EffectReference
Collagen I GelTW2.6 (Oral Squamous Cell Carcinoma)10 µMInhibition of spheroid invasion[8]
Collagen I & IV GelTW2.6, OC3 (Oral Squamous Cell Carcinoma)10 µMInhibition of spheroid invasion[8]
Collagen Type I Coated PCL ScaffoldJurkat (Acute Lymphoblastic Leukemia)IC50 = 354.4 nM (with Ara-C), IC50 = 335 nM (with DNR)Increased chemosensitivity[9]
3D Collagen GelsCancer-Associated Fibroblast (CAF)-like cellsNot specifiedReduced contraction of collagen gels[10]

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in 3D Collagen Matrix

DDR1 activation by collagen in a 3D environment triggers multiple downstream signaling pathways that regulate key cellular functions. Inhibition of DDR1 with this compound can modulate these pathways to study their roles in cell behavior.

DDR1_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (3D) cluster_cytoplasm Cytoplasm DDR1 DDR1 pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation Collagen Collagen Fibers Collagen->DDR1 Binding & Activation RhoA RhoA pDDR1->RhoA MAPK_ERK MAPK/ERK pDDR1->MAPK_ERK STAT3 STAT3 pDDR1->STAT3 ROCK ROCK RhoA->ROCK Actomyosin Actomyosin Contractility ROCK->Actomyosin Migration_Invasion Cell Migration & Invasion MAPK_ERK->Migration_Invasion Chemoresistance Chemoresistance STAT3->Chemoresistance Polarity Epithelial Polarity Actomyosin->Polarity DDR1_IN_1 This compound DDR1_IN_1->pDDR1 Inhibition Experimental_Workflow start Start setup_3d Set up 3D Cell Culture (e.g., Spheroids, Collagen Gel) start->setup_3d treatment Treat with this compound (and vehicle control) setup_3d->treatment incubation Incubate for Desired Time Period treatment->incubation analysis Perform Downstream Assays incubation->analysis viability Cell Viability/ Apoptosis Assay analysis->viability invasion Invasion/ Migration Assay analysis->invasion protein Protein Analysis (Western Blot, IF) analysis->protein gene Gene Expression (qPCR, RNA-seq) analysis->gene imaging Imaging (Microscopy) analysis->imaging end End viability->end invasion->end protein->end gene->end imaging->end

References

Ddr1-IN-1: A Targeted Approach to Investigating Tumor-Stroma Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Discoidin Domain Receptor 1 (DDR1) has emerged as a critical mediator in the complex interplay between tumor cells and their surrounding stroma. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cancer progression, including proliferation, migration, invasion, and therapeutic resistance. Ddr1-IN-1, a potent and selective inhibitor of DDR1, serves as an invaluable chemical probe to dissect the multifaceted roles of DDR1 in the tumor microenvironment and to explore its potential as a therapeutic target. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in studying tumor-stroma interactions.

Mechanism of Action

This compound is a type II kinase inhibitor that stabilizes the 'DFG-out' (Asp-Phe-Gly) inactive conformation of the DDR1 kinase domain.[1] This binding mode prevents the autophosphorylation of DDR1, which is a critical step in its activation cascade upon collagen binding.[1][2] By inhibiting DDR1 kinase activity, this compound effectively blocks downstream signaling pathways that contribute to the malignant phenotype of cancer cells.

Data Presentation

The following tables summarize the key quantitative data for this compound from various studies, providing a comparative overview of its potency and effects in different experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (DDR1) 105 nMCell-free enzymatic assay[3][4]
IC₅₀ (DDR2) 413 nMCell-free enzymatic assay[3][4]
EC₅₀ (DDR1 autophosphorylation) 86 nMU2OS cells[3]
EC₅₀ (DDR1 autophosphorylation) 86.76 nMU2OS cells[5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)NotesReference
HCT-116Colon Cancer8.7-[6]
Various Cancer Cell LinesMultiple> 10 µMAnti-proliferative activity is potentiated by combination with PI3K/mTOR inhibitors.[3]
SNU-1040Colorectal Cancer-Enhances anti-proliferative efficacy of GSK2126458 (PI3K/mTOR inhibitor).[5]

Signaling Pathways

DDR1 activation by collagen in the tumor stroma triggers a cascade of downstream signaling events that promote tumor progression. This compound effectively abrogates these pathways.

DDR1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell cluster_downstream Downstream Signaling cluster_phenotype Cellular Phenotype Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K_AKT PI3K/AKT Pathway DDR1->PI3K_AKT FAK_NFkB FAK/NF-κB Pathway DDR1->FAK_NFkB Notch Notch Pathway DDR1->Notch MAPK MAPK Pathway DDR1->MAPK PYK2 PYK2 DDR1->PYK2 Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibition Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Chemoresistance Chemoresistance FAK_NFkB->Chemoresistance Notch->Proliferation MAPK->Proliferation EMT EMT PYK2->EMT Migration Migration PYK2->Migration Invasion Invasion PYK2->Invasion EMT->Migration EMT->Invasion

Caption: DDR1 signaling pathway in the tumor-stroma context and its inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on tumor-stroma interactions.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells cultured in the presence of stromal components.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • Serum-free culture medium

  • Collagen I (rat tail)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Plate Coating (Optional): Coat wells of a 96-well plate with 50 µL of 10 µg/mL Collagen I solution and incubate for 1 hour at 37°C. Wash wells twice with sterile PBS.

  • Cell Seeding: Seed cancer cells in the 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Cell_Viability_Workflow A Coat 96-well plate with Collagen I (optional) B Seed cancer cells A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTS/MTT reagent D->E F Measure absorbance E->F G Analyze data and determine IC50 F->G

Caption: Workflow for the cell viability assay using this compound.

Protocol 2: Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells towards a chemoattractant, often stimulated by stromal-derived factors.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (1:3 ratio). Coat the top of the transwell insert membrane with 50 µL of the diluted Matrigel solution. Incubate for 2-4 hours at 37°C to allow for gelling.

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium with 10% FBS to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

    • Add this compound at the desired concentration (and a vehicle control) to both the upper and lower chambers.

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.

  • Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/invaded cells.

  • Fixation and Staining: Fix the cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound treated groups to the vehicle control.

Migration_Invasion_Workflow A Prepare Transwell inserts (coat with Matrigel for invasion) B Seed cells in serum-free medium in the upper chamber A->B C Add chemoattractant to the lower chamber B->C D Add this compound to both chambers C->D E Incubate for 12-24 hours D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image and quantify cells G->H

Caption: Workflow for transwell migration and invasion assays with this compound.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the efficacy of this compound in reducing tumor growth in a xenograft model, which can be adapted to include co-injection with stromal cells.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • (Optional) Cancer-associated fibroblasts (CAFs)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal handling and surgical equipment

Procedure:

  • Cell Preparation: Harvest cancer cells (and CAFs if applicable) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups (n=5-10 mice per group).

  • This compound Administration: Prepare this compound in the vehicle solution. Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily). Administer the vehicle solution to the control group.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers. The formula for tumor volume is (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for pDDR1, proliferation markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated and control groups.

Xenograft_Workflow A Prepare and inject cancer cells (± stromal cells) into mice B Allow tumors to establish A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle C->D E Measure tumor volume regularly D->E F Monitor animal health E->F G Excise and analyze tumors at endpoint E->G F->G H Compare tumor growth between groups G->H

References

Troubleshooting & Optimization

Optimizing DDR1-IN-1 Working Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of DDR1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a type II kinase inhibitor that selectively targets the DFG-out (inactive) conformation of the DDR1 kinase domain.[1][2] This binding prevents the autophosphorylation and subsequent activation of DDR1, thereby blocking its downstream signaling pathways.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A starting concentration in the range of the in vitro IC50 and cellular EC50 values is recommended. This compound has an IC50 of 105 nM for DDR1 kinase and an EC50 of 86 nM for inhibiting basal DDR1 autophosphorylation in U2OS cells.[2][3] A common starting point for cell-based assays is 1 µM, which is sufficient to inhibit DDR1 autophosphorylation.[2] However, the optimal concentration will be cell-type and context-dependent.

Q3: Does this compound inhibit other kinases?

This compound is a selective inhibitor of DDR1. It is approximately 4-fold less potent against the closely related DDR2 (IC50 = 413 nM).[4][5] It has shown good selectivity against a large panel of 451 kinases.[2][6]

Q4: What is the primary cellular effect of this compound?

The primary and most direct effect of this compound is the inhibition of DDR1 autophosphorylation.[2] It is important to note that this compound on its own does not typically exhibit strong anti-proliferative effects in most cancer cell lines, even those with DDR1 overexpression.[3][7] Its anti-proliferative activity can be significantly enhanced when used in combination with inhibitors of other signaling pathways, such as PI3K/mTOR inhibitors like GSK2126458.[2][6]

Troubleshooting Guide

Issue 1: No or weak inhibition of DDR1 phosphorylation.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical range to test is from 10 nM to 10 µM.

  • Possible Cause 2: Inadequate pre-incubation time.

    • Solution: Ensure sufficient pre-incubation with this compound before stimulating with collagen. A pre-incubation time of 1 hour is a good starting point.[3]

  • Possible Cause 3: Issues with collagen stimulation.

    • Solution: Verify the concentration and quality of the collagen used for stimulation. The timing of collagen stimulation is also critical; 2 hours of stimulation is often used.[3]

  • Possible Cause 4: Cell line characteristics.

    • Solution: Confirm that your cell line expresses sufficient levels of DDR1. Overexpression systems, such as tetracycline-inducible U2OS cells, can be used as a positive control.[1]

Issue 2: Unexpected off-target effects or cellular toxicity.

  • Possible Cause 1: High inhibitor concentration.

    • Solution: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the lowest effective dose determined from your dose-response experiments.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.

  • Possible Cause 3: Prolonged incubation time.

    • Solution: Long-term exposure to any inhibitor can sometimes lead to toxicity. Optimize the incubation time to the shortest duration that yields the desired biological effect. For many signaling studies, a 48-hour incubation is used for viability assays.[3]

Issue 3: Lack of anti-proliferative effect.

  • Possible Cause 1: DDR1 signaling is not a primary driver of proliferation in the chosen cell line.

    • Solution: As previously mentioned, this compound alone often has minimal impact on cell proliferation.[7] Consider exploring the role of DDR1 in other cellular processes like migration, invasion, or adhesion.

  • Possible Cause 2: Redundant signaling pathways.

    • Solution: Other receptor tyrosine kinases or signaling pathways may compensate for the inhibition of DDR1. Investigating combination therapies, such as co-treatment with a PI3K/mTOR inhibitor, may reveal synergistic effects.[2]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssayIC50 / EC50Reference
DDR1Kinase Assay105 nM[3][4][5]
DDR2Kinase Assay413 nM[4][5]
DDR1U2OS Cellular Autophosphorylation86 nM (EC50)[2][3]

Table 2: Comparison with other DDR1 Inhibitors

InhibitorDDR1 IC50DDR2 IC50Reference
This compound 105 nM 413 nM [4][5]
Ponatinib9 nM9 nM[1]
Imatinib41 nM71 nM[1]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using Western Blot

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting collagen-induced DDR1 autophosphorylation in a cell line of interest.

  • Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell line and basal signaling, you may want to serum-starve the cells for 4-24 hours to reduce background phosphorylation.

  • Inhibitor Pre-treatment: Prepare a series of dilutions of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control) in your cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour.[3]

  • Collagen Stimulation: Prepare a working solution of collagen I (e.g., 10 µg/mL) in cell culture medium.[1] Add the collagen solution to the wells (except for the unstimulated control) and incubate for 2 hours.[1]

  • Cell Lysis: Wash the cells three times with cold PBS.[3] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin).[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY513).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Plot the ratio of phospho-DDR1 to total DDR1 against the log of the inhibitor concentration to determine the EC50.

Visualizations

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK (ERK, p38, JNK) DDR1->MAPK NFkB NF-κB DDR1->NFkB Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response MAPK->Cell_Response NFkB->Cell_Response DDR1_IN_1 This compound DDR1_IN_1->DDR1 Inhibition

Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

experimental_workflow start Seed Cells pre_treat Pre-treat with This compound (Dose Response) start->pre_treat stimulate Stimulate with Collagen pre_treat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot for p-DDR1 & Total DDR1 quantify->western analyze Analyze Data & Determine EC50 western->analyze

References

Navigating the Nuances of Kinase Inhibition: A Technical Guide to Ddr1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase activity profile of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your research endeavors.

This compound Off-Target Kinase Activity Profile

This compound is a well-characterized inhibitor of DDR1, a receptor tyrosine kinase implicated in various cellular processes and diseases.[1][2][3] While designed for selectivity, understanding its potential interactions with other kinases is crucial for interpreting experimental outcomes and anticipating potential off-target effects.

A comprehensive kinase panel screening is a standard method to determine the selectivity of a small molecule inhibitor. In the case of this compound, its selectivity has been assessed against a broad panel of 451 kinases using the KinomeScan™ technology.[1][2][3] The results demonstrate a high degree of selectivity for DDR1.

KinaseIC50 (nM)Notes
DDR1 105 Primary Target
DDR2413Approximately 3-fold less potent than against DDR1.[4]
Other Kinases (from a panel of 451)Not significantly inhibited at concentrations < 10 µMThis compound is considered highly selective.[1]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Experimental Protocols

Accurate determination of kinase inhibitor activity relies on robust and well-defined experimental protocols. Below are summaries of commonly employed methods for kinase profiling.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase. These assays can be broadly categorized into activity assays and binding assays.[5]

1. Radiometric Activity Assays:

Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[5]

  • Principle: A purified kinase, substrate, cofactors, and radiolabeled ATP are incubated with the test compound. The reaction mixture is then spotted onto a filter paper which binds the radiolabeled product. Unreacted ATP is washed away, and the remaining radioactivity on the filter is quantified.[5]

  • Advantages: Direct measurement of catalytic activity without the need for modified substrates or antibodies.[5]

  • Disadvantages: Requires handling of radioactive materials and specialized equipment.

2. Fluorescence-Based Assays:

These assays utilize fluorescently labeled substrates or antibodies to detect kinase activity. Common formats include:

  • LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: This technology is used to measure the binding of an inhibitor to a kinase or the activity of the kinase.[1][6]

    • Binding Assay Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site. When the tracer is bound, FRET occurs. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[6]

    • Activity Assay Principle: A fluorescently labeled substrate is used. Upon phosphorylation by the kinase, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added, leading to a FRET signal.[6]

  • Z'-LYTE™ Kinase Assay: This assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a specific protease.[6]

3. Luminescence-Based Assays:

These assays, such as the Kinase-Glo® assay, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[7]

  • Principle: After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The amount of light produced is inversely proportional to the kinase activity.[7]

Cellular Assays

Cellular assays are crucial for determining the efficacy of an inhibitor within a biological context.

  • Western Blotting for Autophosphorylation: To assess the ability of this compound to inhibit DDR1 activity in cells, the level of collagen-induced DDR1 autophosphorylation can be measured. U2OS cells are commonly used for this purpose.[1][3]

    • Protocol Outline:

      • Seed U2OS cells and allow them to adhere.

      • Pre-treat cells with varying concentrations of this compound.

      • Stimulate DDR1 autophosphorylation by adding collagen.

      • Lyse the cells and perform Western blotting using an antibody specific for phosphorylated DDR1.

Troubleshooting Guide & FAQs

Q1: My IC50 value for this compound against DDR1 is significantly different from the published value.

  • Possible Cause: Variations in assay conditions can significantly impact IC50 values.

  • Troubleshooting Steps:

    • ATP Concentration: Ensure the ATP concentration in your assay is consistent with the reported conditions. IC50 values are highly dependent on the ATP concentration, especially for ATP-competitive inhibitors.

    • Enzyme and Substrate Purity: Use highly purified and active kinase and substrate. The presence of contaminants can interfere with the assay.

    • Incubation Time: The pre-incubation time of the inhibitor with the kinase and the reaction time can affect the measured potency.

    • Assay Format: Different assay technologies can yield different absolute IC50 values. Ensure you are comparing data from similar assay formats.

Q2: I am observing unexpected off-target effects in my cell-based experiments even at concentrations where this compound should be selective.

  • Possible Cause: While this compound is highly selective in biochemical assays, the cellular environment is more complex.[8]

  • Troubleshooting Steps:

    • Concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

    • Cell Line Specificity: The expression levels of DDR1 and potential off-target kinases can vary between cell lines.[8] Consider using a DDR1 knockout or knockdown cell line as a negative control to confirm that the observed phenotype is indeed DDR1-dependent.

    • Compound Stability and Metabolism: The stability and metabolism of the inhibitor can differ in a cellular context compared to a biochemical assay.

    • Phenotypic vs. Target-Based Readouts: Be cautious when interpreting phenotypic data. An observed cellular effect may not be a direct consequence of DDR1 inhibition.[8]

Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of DDR1 and not an off-target?

  • Possible Cause: Distinguishing on-target from off-target effects is a common challenge in kinase inhibitor research.[9][10]

  • Troubleshooting Steps:

    • Rescue Experiments: If possible, overexpress a drug-resistant mutant of DDR1. If the phenotype is rescued, it provides strong evidence for on-target activity.

    • Direct Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that this compound is engaging with DDR1 in your cells.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the DDR1 signaling pathway and a general workflow for kinase inhibitor profiling.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow Compound Test Compound (e.g., this compound) Biochemical Biochemical Assays (e.g., Radiometric, TR-FRET) Compound->Biochemical Cellular Cell-Based Assays (e.g., Western Blot) Compound->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data Profile Selectivity Profile & Off-Target Identification Data->Profile

References

minimizing off-target effects of Ddr1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ddr1-IN-1. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2][3] It functions as a Type II kinase inhibitor, binding to the "DFG-out" inactive conformation of the DDR1 kinase domain.[4][5] This binding prevents the autophosphorylation of DDR1 that is typically induced by collagen, thereby blocking downstream signaling.[1][4][5]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits good selectivity for DDR1 over its closest homolog, DDR2.[1][3] Kinome-wide scanning has shown a high degree of selectivity against a large panel of kinases.[4][5] However, some binding to ABL, KIT, and PDGFRβ has been observed in binding assays, though this was not confirmed in enzymatic assays.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[1] For cellular assays, further dilute the stock solution in your culture medium to the desired final concentration immediately before use.

Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.

  • Cell Line Variability: The expression levels of DDR1 can vary between cell lines and even with passage number. Regularly verify DDR1 expression in your cells.

  • Collagen Stimulation: The inhibitory effect of this compound can be influenced by the presence and concentration of collagen.[4] Ensure consistent collagen stimulation conditions in your experiments.

  • Off-Target Effects: At higher concentrations, off-target effects may become more pronounced. It is crucial to use the lowest effective concentration of this compound as determined by a dose-response experiment.

Q5: How can I confirm that the observed cellular phenotype is due to DDR1 inhibition and not an off-target effect?

A5: To validate that the observed effects are on-target, consider the following approaches:

  • Use a Rescue Mutant: A known resistance mutation, such as G707A in the DDR1 hinge region, can be introduced into your cells.[4][5] This mutation confers resistance to this compound, and the reversal of the phenotype in cells expressing this mutant would strongly suggest an on-target effect.

  • Use a Structurally Unrelated DDR1 Inhibitor: Compare the phenotype induced by this compound with that of another selective DDR1 inhibitor with a different chemical scaffold.

Troubleshooting Guides

Problem 1: Low or no inhibition of DDR1 phosphorylation in Western blot.
Possible Cause Troubleshooting Step
Inactive this compound Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C in single-use aliquots.
Insufficient Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Suboptimal Collagen Stimulation Optimize the concentration and incubation time of collagen to ensure robust DDR1 activation.
Low DDR1 Expression Confirm DDR1 expression in your cell line by Western blot or qPCR.
Incorrect Antibody Use a validated antibody specific for the autophosphorylation site of DDR1 (e.g., phospho-DDR1 Tyr513).
Problem 2: High background or non-specific bands in Western blot for phospho-DDR1.
Possible Cause Troubleshooting Step
Antibody Specificity Validate your primary antibody using positive and negative controls (e.g., cells with and without collagen stimulation, DDR1 knockout/knockdown cells).
Blocking and Washing Optimize blocking conditions (e.g., 5% BSA in TBST) and increase the stringency and duration of wash steps.
Lysate Preparation Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[1]
Problem 3: Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results.
Possible Cause Troubleshooting Step
Cellular Permeability This compound may have limited cell permeability. Consider this when interpreting differences between in vitro and cellular potency.
Plasma Protein Binding In cellular assays, serum proteins in the culture medium can bind to the inhibitor, reducing its effective concentration. Consider performing assays in serum-free or low-serum conditions for a short duration.
Cellular Efflux Pumps Your cell line may express efflux pumps that actively remove the inhibitor. Test for the effect of known efflux pump inhibitors.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
DDR1105Lanthascreen[4][5]
DDR2413Lanthascreen[4][5]

Table 2: Cellular Potency of this compound

Cell LineEC50 (nM) for DDR1 Autophosphorylation InhibitionReference
U2OS86[1][2]

Table 3: Kinome Scan Selectivity of this compound

Potential Off-TargetBinding (% of control at 1 µM)Enzymatic Assay ConfirmationReference
ABL<10Not Confirmed[4][5]
KIT<10Not Confirmed[4][5]
PDGFRβ<10Not Confirmed[4][5]

Experimental Protocols

Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition

This protocol is adapted from methodologies used in the characterization of this compound.[1][2][6]

1. Cell Seeding and Treatment: a. Seed U2OS cells (or your cell line of interest) in 6-well plates and allow them to adhere overnight. b. The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) in serum-free medium for 1-2 hours.

2. Collagen Stimulation: a. Prepare a stock solution of rat tail collagen I at 1 mg/mL in 0.02 N acetic acid. b. Add collagen I directly to the cell culture medium to a final concentration of 10 µg/mL. c. Incubate for 2 hours at 37°C.

3. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, supplemented with protease and phosphatase inhibitors).[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

4. Western Blotting: a. Determine the protein concentration of the supernatant using a BCA assay. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-DDR1 (Tyr513) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).

5. Densitometry Analysis: a. Quantify the band intensities for phospho-DDR1 and total DDR1 using image analysis software. b. Normalize the phospho-DDR1 signal to the total DDR1 signal. c. Plot the normalized phospho-DDR1 signal against the concentration of this compound to determine the EC50 value.

Protocol 2: In Vitro Kinase Selectivity Profiling (Conceptual Workflow)

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.

1. Kinase Panel Selection: a. Choose a commercially available kinase profiling service (e.g., KinomeScan, Reaction Biology, Promega) or establish an in-house panel of purified kinases. b. The panel should include DDR1, DDR2, and potential off-targets identified from initial screens (e.g., ABL, KIT, PDGFRβ), as well as a broad representation of the human kinome.

2. Assay Format: a. Select an appropriate assay format, such as:

  • Binding Assays (e.g., KiNativ, Chemical Proteomics): Measure the direct binding of the inhibitor to the kinase.
  • Enzymatic Assays (e.g., LanthaScreen, ADP-Glo): Measure the inhibition of kinase catalytic activity.[4][5]

3. Experimental Execution: a. Perform the assay according to the manufacturer's or established in-house protocol. b. Typically, a fixed concentration of this compound (e.g., 1 µM) is screened against the kinase panel to identify initial "hits." c. For any identified hits, perform a dose-response analysis to determine the IC50 value.

4. Data Analysis and Interpretation: a. Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response curves. b. A common metric for selectivity is the Selectivity Score (S-score), which represents the number of inhibited kinases divided by the total number of kinases tested at a given concentration. c. Compare the IC50 value for DDR1 to those of any off-target kinases to determine the selectivity window.

Visualizations

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates SHC1 SHC1 DDR1->SHC1 Recruits PI3K PI3K DDR1->PI3K Activates NFkB NF-κB DDR1->NFkB Activates RAS RAS SHC1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Migration, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB->Gene_Expression Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits Autophosphorylation

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Quality (this compound, antibodies, collagen) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Check_Cells Assess Cell Health and DDR1 Expression Start->Check_Cells Is_On_Target Is the effect likely on-target? Check_Reagents->Is_On_Target Check_Protocol->Is_On_Target Check_Cells->Is_On_Target Validate_On_Target Perform On-Target Validation (Rescue mutant, orthogonal inhibitor, RNAi) Is_On_Target->Validate_On_Target Yes Consider_Off_Target Investigate Potential Off-Target Effects (Kinome screen, literature search) Is_On_Target->Consider_Off_Target No Optimize_Experiment Optimize Experimental Conditions (e.g., lower inhibitor concentration) Validate_On_Target->Optimize_Experiment End2 Hypothesis Refined Validate_On_Target->End2 Consider_Off_Target->Optimize_Experiment Consider_Off_Target->End2 End Problem Resolved Optimize_Experiment->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

troubleshooting Ddr1-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ddr1-IN-1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DDR1 inhibitor, this compound. The information provided aims to address common issues, particularly precipitation in cell culture media, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution when I added it to my cell culture media. What causes this?

A1: this compound, like many small molecule inhibitors, has poor aqueous solubility.[1][2] It is highly soluble in organic solvents like DMSO, but when this concentrated stock is diluted into an aqueous environment such as cell culture media or PBS, the compound can crash out of solution, leading to precipitation.[2][3][4] This is a common issue driven by the significant change in solvent polarity.[5]

Q2: How can I prevent this compound from precipitating in my experiments?

A2: Several strategies can be employed to prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically at or below 0.1%, as most cells can tolerate this level without significant toxicity.[2]

  • Serial Dilution: Instead of directly diluting your highly concentrated DMSO stock into the media, perform intermediate serial dilutions in DMSO first to lower the concentration of the inhibitor before the final dilution into your aqueous media.[2]

  • Working Solution Preparation: When preparing your final working solution, add the this compound stock solution to the media slowly while gently vortexing or swirling the media to facilitate rapid and even dispersion.[3]

  • Sonication: If you observe precipitation after dilution, brief sonication can sometimes help to redissolve the compound.[1][3]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid overheating as it can degrade both the inhibitor and media components.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The most common and recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][6][7] It can be dissolved in DMSO at high concentrations, for example, up to 100 mg/mL.[7] For some applications, DMF or ethanol can also be used, but the solubility is generally lower in ethanol.[1][6]

Q4: What are the optimal storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years or at -20°C for up to 1 year.[1][8]

Q5: At what concentration is this compound effective, and what is a safe concentration to use in cell culture?

A5: this compound is a potent inhibitor of DDR1 autophosphorylation with an IC50 of 105 nM and an EC50 of approximately 87 nM in cell-based assays.[6][8] Effective concentrations in cell culture typically range from nanomolar to low micromolar. It is important to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Proliferation of some cancer cell lines is not inhibited at concentrations below 10 μM.[1][7]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
IC50 (DDR1) 105 nM[7][8]
EC50 (U2OS cells) 86.76 nM[8]
Solubility in DMSO ≥ 10 mg/mL, up to 100 mg/mL[6][7]
Solubility in Ethanol ~0.1-4 mg/mL (heating may be required)[1][6]
Solubility in DMF 10 mg/mL[6]
Storage (Powder) -20°C (≥ 4 years)[1][6]
Storage (Stock Solution) -80°C (up to 2 years) or -20°C (up to 1 year)[1][8]
Recommended Final DMSO ≤ 0.1%[2]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Using aseptic techniques, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of this compound is 552.59 g/mol ).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 10 µM final concentration in 10 mL media):

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Warm your cell culture media to 37°C.

    • Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO if necessary to ensure the final DMSO concentration in the media remains low. For a final concentration of 0.1% DMSO, you would add 10 µL of the DMSO stock to 10 mL of media.

    • To achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.

    • Pipette 10 mL of the pre-warmed media into a sterile conical tube.

    • While gently swirling the media, slowly add 10 µL of the 10 mM this compound stock solution drop-wise into the media.

    • Cap the tube and invert it several times to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, brief sonication may be attempted.

    • Use the final working solution immediately to treat your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Outcome start This compound precipitates in media cause1 Poor aqueous solubility start->cause1 cause2 High final concentration start->cause2 cause3 Improper dilution technique start->cause3 cause4 High DMSO concentration start->cause4 solution1 Prepare fresh stock in anhydrous DMSO cause1->solution1 solution6 Gently warm media (37°C) before adding inhibitor cause1->solution6 solution3 Decrease final this compound concentration cause2->solution3 solution5 Add stock solution to media slowly while vortexing cause3->solution5 solution4 Ensure final DMSO % is low (e.g., <0.1%) cause4->solution4 solution2 Perform serial dilutions in DMSO before adding to media solution1->solution2 solution7 Briefly sonicate the final working solution solution1->solution7 If precipitation persists solution2->solution5 solution2->solution7 If precipitation persists solution3->solution7 If precipitation persists end_node Precipitation Resolved solution3->end_node solution4->solution7 If precipitation persists solution4->end_node solution5->solution7 If precipitation persists solution5->end_node solution6->solution5 solution6->solution7 If precipitation persists solution7->end_node DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response collagen Collagen I, IV ddr1 DDR1 collagen->ddr1 binds & activates pi3k PI3K ddr1->pi3k mapk MAPK (ERK, p38, JNK) ddr1->mapk nfkb NF-κB ddr1->nfkb src Src ddr1->src notch Notch ddr1->notch akt AKT pi3k->akt mtor mTOR akt->mtor response Proliferation, Migration, Invasion, Gene Expression mtor->response mapk->response nfkb->response src->response notch->response ddr1_in_1 This compound ddr1_in_1->ddr1 inhibits

References

Technical Support Center: Validating On-Target Effects of Ddr1-IN-1 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target effects of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective small molecule inhibitor of the DDR1 receptor tyrosine kinase.[1][2][3] It functions by binding to the "DFG-out" conformation of the DDR1 kinase domain, which is an inactive state of the enzyme.[1][4] This binding prevents the autophosphorylation of DDR1, thereby inhibiting its kinase activity and downstream signaling.[1][3]

Q2: What is the typical potency of this compound?

The potency of this compound can be summarized as follows:

Assay TypeTargetPotencyReference
Enzymatic Kinase Assay (IC50)DDR1105 nM[1][3]
Enzymatic Kinase Assay (IC50)DDR2413 nM[1][3]
Cellular Autophosphorylation (EC50)DDR186 nM (in U2OS cells)[1][2][3]

Q3: What is the DDR1 signaling pathway?

DDR1 is a receptor tyrosine kinase that is activated by binding to various types of collagen.[4][5] Upon activation, DDR1 undergoes autophosphorylation, initiating several downstream signaling cascades. These pathways are involved in crucial cellular processes such as proliferation, migration, invasion, and differentiation.[3][4][6] Key downstream signaling pathways activated by DDR1 include PI3K/AKT/mTOR, MAPK, and NF-κB.[6][7]

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDR1 DDR1 PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Processes Cell Proliferation, Migration, Invasion mTOR->Cellular_Processes MAPK->Cellular_Processes NFkB->Cellular_Processes Collagen Collagen Collagen->DDR1 Activates Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits

Figure 1: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Q4: How can I confirm that this compound is engaging its target, DDR1, in my cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement.[8][9] This technique is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[8] By treating cells with this compound and then heating the cell lysate to various temperatures, you can assess the amount of soluble DDR1 remaining. An increase in the thermal stability of DDR1 in the presence of this compound indicates direct binding.[8][9]

Troubleshooting Guides

Problem 1: No inhibition of DDR1 phosphorylation is observed after this compound treatment.

Possible Cause 1: Inactive Compound

  • Solution: Ensure the proper storage and handling of this compound. Prepare fresh solutions in a suitable solvent like DMSO.[2] It is advisable to verify the compound's activity in a cell-free enzymatic assay if possible.

Possible Cause 2: Insufficient Compound Concentration or Incubation Time

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported EC50 is 86 nM in U2OS cells, but this can vary.[1][2][3] Similarly, optimize the incubation time. A pre-incubation of 1-2 hours is often a good starting point.[2]

Possible Cause 3: Low DDR1 Expression or Activation

  • Solution: Confirm the expression of DDR1 in your cell line by Western blot. To study the inhibition of phosphorylation, ensure that the DDR1 pathway is activated. This is typically achieved by stimulating the cells with collagen (e.g., 10-20 µg/mL of rat tail collagen I) for a specific duration (e.g., 2 hours) before cell lysis.[2][10]

Possible Cause 4: Experimental Error in Western Blotting

  • Solution: Ensure the quality of your antibodies against phospho-DDR1 (p-DDR1) and total DDR1. Include appropriate positive and negative controls. For instance, use a cell line known to express and activate DDR1 as a positive control. A vehicle-treated (e.g., DMSO) sample will serve as a negative control for the inhibitor's effect.

Problem 2: Off-target effects are suspected.

Possible Cause 1: High Compound Concentration

  • Solution: Use the lowest effective concentration of this compound that inhibits DDR1 phosphorylation to minimize the risk of off-target effects. This compound has shown good selectivity at concentrations below 10 µM in KinomeScan profiles.[1]

Possible Cause 2: Inherent Off-Target Activity

  • Solution: To confirm that the observed cellular phenotype is indeed due to DDR1 inhibition, a rescue experiment using a resistant mutant can be performed. The G707A mutation in the hinge region of DDR1 has been shown to confer resistance to this compound.[1] Expressing this mutant in your cells should reverse the effects of the inhibitor if they are on-target. Additionally, consider using another structurally different DDR1 inhibitor to see if it phenocopies the effects of this compound. A known off-target of a this compound analog is Cathepsin D, which could be investigated if unexpected phenotypes arise.[11]

Experimental Protocols

Protocol 1: Western Blot for DDR1 Phosphorylation

This protocol is designed to assess the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cultured cells.

Materials:

  • Cell line expressing DDR1 (e.g., U2OS, T-47D)[2][10]

  • This compound

  • Collagen I (e.g., from rat tail)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792 or Tyr513), anti-total-DDR1[10][12]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 12-24 hours.

  • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with collagen I (e.g., 20 µg/mL) for the desired time (e.g., 18 hours, as per some protocols, or shorter times like 2 hours can be tested).[10]

  • Wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities and normalize p-DDR1 to total DDR1.

Western_Blot_Workflow A Cell Seeding & Growth B Serum Starvation A->B C This compound Pre-treatment B->C D Collagen Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE & Transfer F->G H Immunoblotting (p-DDR1, Total DDR1) G->H I Signal Detection & Analysis H->I

Figure 2: Workflow for Western blot analysis of DDR1 phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the direct binding of this compound to DDR1 in intact cells.

Materials:

  • Cell line expressing DDR1

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Culture cells to a high density.

  • Harvest and resuspend cells in PBS.

  • Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment.

  • Incubate the cells with the compound or vehicle for 1 hour at 37°C.[13]

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[14]

  • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble DDR1 by Western blot.

  • An increase in the amount of soluble DDR1 at higher temperatures in the this compound treated samples compared to the vehicle control indicates target engagement.

CETSA_Workflow A Cell Culture & Harvest B Treatment (this compound vs. Vehicle) A->B C Heating at Temperature Gradient B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for DDR1 F->G H Analyze Thermal Stabilization G->H

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Ddr1-IN-1 Treatment Time Course Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-1, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows, with a specific focus on treatment time course studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive kinase inhibitor that targets DDR1. It binds to the kinase domain of DDR1 in a "DFG-out" conformation, which is characteristic of type II kinase inhibitors. This binding prevents the autophosphorylation of DDR1, thereby inhibiting its signaling cascade.[1]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: DDR1 activation by its ligand, collagen, initiates several downstream signaling pathways that are subsequently blocked by this compound. The primary pathways include the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which regulates cell growth and differentiation.[2][3][4][5][6] Additionally, DDR1 signaling can activate NF-κB, which is involved in inflammatory responses and cell survival.[3]

Q3: What is a typical effective concentration for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published data provides a good starting point. The IC50 (the concentration that inhibits 50% of the enzyme's activity in a biochemical assay) is approximately 105 nM for DDR1.[1][7] In cell-based assays, the EC50 (the concentration that gives a half-maximal response) for inhibiting DDR1 autophosphorylation in U2OS cells is approximately 86 nM.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time is highly dependent on the specific downstream event you are investigating. For short-term signaling events, such as the inhibition of DDR1 autophosphorylation, a pre-treatment of 1-2 hours may be sufficient.[7] For longer-term cellular responses, such as changes in gene expression or cell proliferation, treatment times of 24, 48, or even 72 hours may be necessary. A time-course experiment is essential to determine the optimal time point for your endpoint of interest.

Q5: Can this compound be used in combination with other inhibitors?

A5: Yes, studies have shown that combining this compound with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, can potentiate its antiproliferative activity in certain cancer cell lines.[1][8] This suggests that a combination therapy approach may be more effective in certain contexts.

Experimental Protocols

Protocol 1: Time Course of this compound Treatment and Western Blot Analysis of Downstream Signaling

This protocol provides a framework for determining the optimal treatment time of this compound by observing its effect on the phosphorylation of key downstream targets, AKT and ERK.

Materials:

  • Cell line of interest (e.g., U2OS, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Collagen I (or other appropriate DDR1 ligand)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-DDR1, anti-total-DDR1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvesting.

  • Cell Starvation (Optional): Depending on the cell line and the specific pathway being investigated, serum starvation for 4-24 hours before treatment can help to reduce basal signaling activity.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours). A common experimental setup involves pre-treatment with the inhibitor for 1-2 hours before stimulating with the ligand.

  • Ligand Stimulation: After the pre-treatment period, stimulate the cells with collagen I at a predetermined optimal concentration for a fixed period (e.g., 30 minutes or as determined by preliminary experiments).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation levels against the treatment time to determine the optimal duration of this compound treatment.

Data Presentation

Table 1: Hypothetical Time-Dependent Inhibition of DDR1 Downstream Signaling by this compound

This table illustrates the expected trend in the phosphorylation of downstream targets over a time course of this compound treatment. The values are presented as a percentage of the stimulated control (collagen I only).

Treatment Time (hours)p-DDR1 (% of Control)p-AKT (% of Control)p-ERK (% of Control)
0100100100
1254050
2152535
4101520
851015
1651010
2451010

Note: This is a hypothetical data table to illustrate expected trends. Actual results will vary depending on the experimental setup. A study on DDR2-overexpressing cells showed maximal phosphorylation of ERK and JAK2 after 16 hours of collagen I stimulation.[9]

Troubleshooting Guide

Problem Possible Cause Solution
No or weak signal for phosphorylated protein 1. Inactive inhibitor. 2. Suboptimal inhibitor concentration or treatment time. 3. Low abundance of the phosphorylated protein. 4. Dephosphorylation of the sample during preparation.[10][11][12][13]1. Verify the activity of the this compound stock. 2. Perform a dose-response and/or time-course experiment. 3. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein.[10] 4. Always use fresh lysis buffer with phosphatase and protease inhibitors and keep samples on ice.[10][12][13]
High background on Western blot 1. Blocking agent is not optimal (e.g., milk for phospho-antibodies).[10][12][14] 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing.1. Use 5% BSA in TBST for blocking when probing for phosphorylated proteins.[10][12][14] 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes.
Inconsistent results between experiments 1. Variation in cell confluence or passage number. 2. Inconsistent inhibitor treatment or ligand stimulation. 3. Variability in Western blot procedure (e.g., transfer efficiency).1. Use cells at a consistent confluence and within a narrow passage number range. 2. Ensure accurate and consistent timing and concentrations for all treatments. 3. Standardize all steps of the Western blot protocol and use a loading control to normalize for any variations.
Unexpected off-target effects The inhibitor may be affecting other kinases at the concentration used.1. Review the selectivity profile of this compound. 2. Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. 3. Consider using a second, structurally different DDR1 inhibitor as a control to confirm that the observed effects are on-target.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK_pathway RAS/RAF/MEK DDR1->MAPK_pathway NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MAPK_pathway->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation NFkB->Survival Inflammation Inflammation NFkB->Inflammation Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Starve_Cells Serum Starve (Optional) Seed_Cells->Starve_Cells Inhibitor_Treatment Treat with this compound (Time Course) Starve_Cells->Inhibitor_Treatment Ligand_Stimulation Stimulate with Collagen I Inhibitor_Treatment->Ligand_Stimulation Cell_Lysis Cell Lysis Ligand_Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Time Course Analysis.

Troubleshooting_Logic Start No/Weak Phospho-Signal Check_Inhibitor Is Inhibitor Active? Start->Check_Inhibitor Check_Concentration Optimize Concentration/ Time Course? Check_Inhibitor->Check_Concentration Yes Solution1 Validate Inhibitor Activity Check_Inhibitor->Solution1 No Check_Sample_Prep Sample Prep Issue? Check_Concentration->Check_Sample_Prep Yes Solution2 Perform Dose-Response/ Time-Course Check_Concentration->Solution2 No Check_Western Western Blot Issue? Check_Sample_Prep->Check_Western No Solution3 Use Phosphatase Inhibitors, Keep Samples Cold Check_Sample_Prep->Solution3 Yes Solution4 Optimize Blocking (BSA), Antibody Dilution, Washes Check_Western->Solution4 Yes Success Signal Detected Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting Logic for Weak Western Blot Signal.

References

Technical Support Center: Assessing DDR1-IN-1 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of DDR1-IN-1 in primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can affect various cellular processes regulated by DDR1, such as cell adhesion, proliferation, migration, and extracellular matrix remodeling.

Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?

Primary cells, being directly isolated from tissues, often provide a more physiologically relevant model compared to immortalized cell lines. Assessing cytotoxicity in these cells is crucial for predicting potential toxic effects of this compound in a preclinical setting. This is particularly important for therapies targeting diseases where DDR1 is implicated, such as fibrosis and certain cancers, to ensure the inhibitor has a suitable therapeutic window.

Q3: What are the common challenges when performing cytotoxicity assays with primary cells?

Working with primary cells can present several challenges compared to cell lines:

  • Limited lifespan and proliferation rate: Primary cells have a finite number of divisions, which can affect the timing and interpretation of proliferation-based cytotoxicity assays.

  • Heterogeneity: Primary cell populations can be heterogeneous, leading to variability in experimental results.

  • Sensitivity to culture conditions: Primary cells are often more sensitive to media composition, serum quality, and plating density.[1]

  • Donor-to-donor variability: Primary cells isolated from different donors can exhibit significant biological differences.

Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?

While this compound is reported to be highly selective for DDR1, like any kinase inhibitor, it may have off-target effects, especially at higher concentrations. These could include inhibition of other kinases with similar ATP-binding pockets or unforeseen interactions with other cellular components. It is essential to perform dose-response studies and consider including control experiments to assess the specificity of the observed cytotoxic effects.

Troubleshooting Guides

Issue 1: High background signal in the cytotoxicity assay.

  • Possible Cause:

    • Suboptimal cell seeding density: Too many cells can lead to high basal cell death and release of cellular components measured in the assay.[2]

    • Contamination: Microbial contamination can interfere with assay readings.

    • Reagent issues: Improperly prepared or stored assay reagents.

    • Pipetting errors: Inconsistent pipetting can lead to variability.[1]

  • Solution:

    • Optimize cell seeding density by performing a titration experiment to find the optimal number of cells per well.

    • Regularly check cell cultures for any signs of contamination.

    • Prepare fresh reagents and store them according to the manufacturer's instructions.

    • Ensure proper pipetting technique and use calibrated pipettes.

Issue 2: Low or no signal in the cytotoxicity assay.

  • Possible Cause:

    • Low cell seeding density: Too few cells will not generate a detectable signal.[2]

    • Incorrect assay timing: The incubation time with this compound may be too short to induce a measurable cytotoxic effect.

    • Cell type resistance: The primary cells being used may be inherently resistant to the cytotoxic effects of this compound at the tested concentrations.

  • Solution:

    • Optimize cell seeding density to ensure a sufficient number of cells for signal detection.

    • Perform a time-course experiment to determine the optimal incubation time.

    • Test a wider range of this compound concentrations, including higher doses.

Issue 3: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell distribution: Inconsistent cell seeding across the plate.

    • Edge effects: Evaporation from the outer wells of the microplate can lead to altered cell growth and drug concentrations.

    • Inconsistent drug concentration: Errors in serial dilutions of this compound.

  • Solution:

    • Ensure the cell suspension is homogenous before and during plating.

    • To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile media or PBS.

    • Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data as there is limited publicly available quantitative data on the cytotoxicity of this compound in a wide range of primary cells. Researchers should generate their own data for their specific primary cell type and experimental conditions.

Table 1: Illustrative IC50 Values of this compound in Various Primary Cell Types (72-hour exposure)

Primary Cell TypeAssayIllustrative IC50 (µM)
Human Primary Dermal FibroblastsMTT> 50
Human Primary Renal Proximal Tubule Epithelial CellsCellTiter-Glo®25.8
Human Primary Peripheral Blood Mononuclear Cells (PBMCs)LDH Release15.2
Human Umbilical Vein Endothelial Cells (HUVECs)AlamarBlue™38.5

Table 2: Illustrative Time-Dependent Cytotoxicity of this compound (10 µM) in Human Primary Fibroblasts

Incubation Time (hours)Cell Viability (%)Standard Deviation
2492.34.1
4885.15.5
7276.86.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability based on the metabolic activity of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Pipette up and down to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).

  • LDH Measurement:

    • After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reagents according to the manufacturer's protocol.

    • Incubate for the recommended time at room temperature, protected from light.

  • Measurement:

    • Read the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and comparing to the maximum release control.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-kB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Migration Cell Migration & Adhesion MAPK->Migration ECM ECM Remodeling MAPK->ECM NFkB->Proliferation NFkB->Migration DDR1_IN_1 This compound DDR1_IN_1->DDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

Cytotoxicity_Workflow Start Start: Isolate & Culture Primary Cells Optimize Optimize Seeding Density Start->Optimize Plate Plate Cells in 96-well Plate Optimize->Plate Treat Treat with this compound (Dose-Response & Time-Course) Plate->Treat Incubate Incubate for Specified Time Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data (Calculate IC50, etc.) Read->Analyze End End: Interpret Results Analyze->End

Caption: General experimental workflow for assessing this compound cytotoxicity in primary cells.

Troubleshooting_Guide Problem Problem Encountered HighBg High Background? Problem->HighBg LowSignal Low/No Signal? Problem->LowSignal HighVar High Variability? Problem->HighVar CheckDensity1 Optimize Seeding Density (Lower Density) HighBg->CheckDensity1 Yes CheckContam Check for Contamination HighBg->CheckContam Yes CheckDensity2 Optimize Seeding Density (Higher Density) LowSignal->CheckDensity2 Yes CheckTime Increase Incubation Time LowSignal->CheckTime Yes CheckPlating Ensure Even Cell Plating HighVar->CheckPlating Yes MinimizeEdge Minimize Edge Effects HighVar->MinimizeEdge Yes

Caption: Troubleshooting decision tree for common issues in cytotoxicity assays.

References

Validation & Comparative

A Comparative Analysis of DDR1 Inhibitors: Ddr1-IN-1 versus Ddr1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Discoidin Domain Receptor 1 (DDR1) has emerged as a promising therapeutic target due to its role in cancer progression, including proliferation, migration, and invasion.[1][2] This guide provides a detailed comparison of two notable small molecule inhibitors, Ddr1-IN-1 and Ddr1-IN-2, focusing on their selectivity and potency. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Potency: A Tale of Two Inhibitors

Both this compound and Ddr1-IN-2 are potent inhibitors of DDR1 kinase activity. However, Ddr1-IN-2 exhibits a higher potency against DDR1 in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)
This compound 105[3][4][5][6][7][8]413[3][4][5][6][8]
Ddr1-IN-2 47[3][4][5][6]145[3][4][5][6]

Table 1: Biochemical Potency of this compound and Ddr1-IN-2 against DDR1 and DDR2.

As the data indicates, Ddr1-IN-2 is approximately twice as potent as this compound in inhibiting DDR1. Both inhibitors also show activity against the closely related DDR2, with Ddr1-IN-2 again demonstrating greater potency.

Selectivity Profile: A Clear Distinction

A critical aspect of any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases in the kinome. Off-target effects can lead to unforeseen cellular responses and potential toxicity. In this regard, this compound demonstrates a significantly more selective profile compared to Ddr1-IN-2.

Kinome-wide selectivity profiling, a technique used to assess the interaction of a compound with a large panel of kinases, reveals a clear difference between the two inhibitors. This compound exhibits excellent selectivity, with a selectivity score (S(1) at 1 µM) of 0.01.[3] In contrast, Ddr1-IN-2 is considerably less selective, with a selectivity score of 0.07 at the same concentration.[3]

InhibitorSelectivity Score (S(1) at 1 µM)Potential Off-Targets
This compound 0.01[3]ABL, KIT, PDGFRβ (not confirmed in enzymatic assays)[3]
Ddr1-IN-2 0.07[3]Abl, BLK, CSK, EGFR, LCK, PDGFRβ[3]

Table 2: Kinase Selectivity of this compound and Ddr1-IN-2.

The lower selectivity score of this compound indicates that it interacts with fewer off-target kinases, making it a more precise tool for studying DDR1 function. While initial binding for this compound was observed for ABL, KIT, and PDGFRβ, these interactions were not confirmed in subsequent enzymatic assays.[3] Conversely, Ddr1-IN-2 has been shown to potently inhibit a number of other kinases, which contributes to its stronger anti-proliferative effects in some cell lines but also complicates the interpretation of its cellular activity.[3][4]

Cellular Activity: Potency vs. Selectivity in Action

In a cellular context, both inhibitors effectively block the autophosphorylation of DDR1, a key step in its activation, at submicromolar concentrations.[3][4] this compound inhibits collagen-induced DDR1 autophosphorylation in U2OS cells with an EC50 of 86 nM.[7]

Interestingly, despite being less potent in biochemical assays, the highly selective this compound did not inhibit the proliferation of various cancer cell lines at concentrations below 10 µM.[3][4] In contrast, the more potent but less selective Ddr1-IN-2 inhibited the proliferation of a variety of cell lines at single-digit micromolar and lower concentrations.[3][4] This suggests that the anti-proliferative effect of Ddr1-IN-2 is likely a consequence of its activity against multiple targets, not solely DDR1 inhibition.[4]

Experimental Methodologies

The data presented in this guide is based on established and rigorous experimental protocols.

Kinase Selectivity Profiling (KinomeScan™): This method involves a competition binding assay where the test compound is screened against a large panel of human kinases (451 kinases in the cited study).[3][4] The results are reported as a selectivity score, which represents the fraction of kinases that are inhibited to a certain degree at a specific concentration of the compound.

Biochemical Potency Assays (Lanthascreen™): The IC50 values for DDR1 and DDR2 were determined using the Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) enzymatic assay.[3][4] This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

Cellular Autophosphorylation Assay: The ability of the inhibitors to block collagen-induced DDR1 autophosphorylation was assessed in U2OS cells overexpressing DDR1.[3] Following treatment with the inhibitor and stimulation with collagen, cell lysates were analyzed by western blot using an antibody specific for phosphorylated DDR1.

Visualizing the DDR1 Signaling Pathway

The Discoidin Domain Receptor 1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling molecules. This initiates a cascade of events that can lead to various cellular responses, including cell proliferation, migration, and invasion. The simplified diagram below illustrates the central role of DDR1 in these pathways.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Collagen Collagen DDR1_inactive DDR1 (inactive) Collagen->DDR1_inactive Binding & Activation DDR1_active DDR1 (active) (Autophosphorylated) DDR1_inactive->DDR1_active PI3K_AKT PI3K/AKT Pathway DDR1_active->PI3K_AKT MAPK MAPK Pathway DDR1_active->MAPK NF_kB NF-κB Pathway DDR1_active->NF_kB Gene_Expression Gene Expression PI3K_AKT->Gene_Expression MAPK->Gene_Expression NF_kB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Invasion Invasion Gene_Expression->Invasion Ddr1_IN_1 This compound Ddr1_IN_1->DDR1_active Inhibition Ddr1_IN_2 Ddr1-IN-2 Ddr1_IN_2->DDR1_active Inhibition

A simplified diagram of the DDR1 signaling pathway.

Experimental Workflow for Inhibitor Evaluation

The evaluation of kinase inhibitors typically follows a standardized workflow, starting from initial high-throughput screening to more detailed cellular characterization. The following diagram outlines the key steps involved in the comparison of this compound and Ddr1-IN-2.

Inhibitor_Evaluation_Workflow Start Start: Compound Library KinomeScan Kinome-wide Selectivity Screening (KinomeScan) Start->KinomeScan Biochemical_Assay Biochemical Potency Assay (Lanthascreen) KinomeScan->Biochemical_Assay Identify Potent Hits Cellular_Assay Cellular Autophosphorylation Assay (Western Blot) Biochemical_Assay->Cellular_Assay Confirm On-Target Potency Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay Assess Cellular Efficacy Lead_Selection Lead Candidate Selection Proliferation_Assay->Lead_Selection Evaluate Therapeutic Potential

Workflow for the evaluation of kinase inhibitors.

Conclusion

References

A Head-to-Head Comparison: DDR1-IN-1 Versus Imatinib for DDR1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Discoidin Domain Receptor 1 (DDR1) has emerged as a promising therapeutic target. This receptor tyrosine kinase, activated by collagen, plays a pivotal role in cell proliferation, migration, and invasion, making it a key player in tumor progression and metastasis. This guide provides a detailed, data-driven comparison of two prominent inhibitors of DDR1: the selective, investigational compound DDR1-IN-1 and the clinically established multi-targeted kinase inhibitor, imatinib.

Mechanism of Action: A Tale of Two Type II Inhibitors

Both this compound and imatinib are classified as Type II kinase inhibitors. This classification signifies that they bind to the inactive, "DFG-out" conformation of the kinase domain.[1][2] In this conformation, the Asp-Phe-Gly (DFG) motif, a critical component of the activation loop, is flipped from its active position. This binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP from binding and inhibiting downstream signaling. While sharing a common binding mechanism, their selectivity profiles diverge significantly.

Potency and Selectivity: A Quantitative Showdown

The inhibitory activity of this compound and imatinib against DDR1 has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the cellular half-maximal effective concentration (EC50) are key metrics for comparing their potency.

InhibitorTargetIC50 (nM)EC50 (nM)Reference
This compound DDR110586[3][4]
DDR2413-[4]
Imatinib DDR14321[1][5]
DDR2675-[6]
ABL~400-[7]
c-Kit--[7]
PDGFR--[7]

Key Observations:

  • Potency: In enzymatic assays, imatinib demonstrates a higher potency for DDR1 (IC50 = 43 nM) compared to this compound (IC50 = 105 nM).[1][3][4][5] This trend is also reflected in cellular assays, where imatinib inhibits collagen-induced DDR1 autophosphorylation at a lower concentration (EC50 = 21 nM) than this compound (EC50 = 86 nM).[4][5]

  • Selectivity: this compound was specifically designed as a selective DDR1 inhibitor and exhibits approximately 3-fold selectivity for DDR1 over its closest homolog, DDR2.[3][4] In contrast, imatinib is a multi-targeted inhibitor, potently inhibiting not only DDR1 but also ABL, c-Kit, and PDGFR kinases.[4][7] This broader activity profile is a critical consideration in its therapeutic application and potential side effects.[8]

DDR1 Signaling Pathway

DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that regulate key cellular processes. Understanding this pathway is crucial for appreciating the impact of its inhibition.

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB Src Src DDR1->Src Notch Notch DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Proliferation, Migration, Invasion) mTOR->GeneExpression MAPK->GeneExpression NFkB->GeneExpression Src->GeneExpression Notch->GeneExpression

Caption: Overview of the DDR1 signaling pathway upon activation by collagen.

Experimental Methodologies

The quantitative data presented in this guide are derived from established experimental protocols. Below are summaries of the key assays used to characterize this compound and imatinib.

Kinase Inhibition Assay (Lanthascreen™)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_components Assay Components cluster_procedure Procedure Kinase Purified DDR1 Kinase Incubation Incubate Components Kinase->Incubation Substrate Fluorescently Labeled Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor This compound or Imatinib Inhibitor->Incubation Detection Measure FRET Signal Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reaction Setup: Purified DDR1 kinase domain is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or imatinib) are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The degree of substrate phosphorylation is measured using a technology such as LanthaScreen™, which relies on Förster Resonance Energy Transfer (FRET).

  • Data Analysis: The resulting data is plotted as the percentage of kinase activity versus inhibitor concentration, and the IC50 value is calculated.[4]

Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of DDR1 within a cellular context.

Cell_Assay_Workflow Cellular Autophosphorylation Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cells Culture U2OS cells Starve Serum Starve Cells Cells->Starve Treat Treat with Inhibitor Starve->Treat Stimulate Stimulate with Collagen Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for p-DDR1 Lyse->WB Quantify Quantify Band Intensity WB->Quantify EC50 Calculate EC50 Quantify->EC50

Caption: Workflow for a cellular DDR1 autophosphorylation assay.

Protocol:

  • Cell Culture: Human osteosarcoma (U2OS) cells, which endogenously express DDR1, are cultured under standard conditions.

  • Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or imatinib.

  • Collagen Stimulation: DDR1 is activated by adding collagen to the cell culture medium.[4][5]

  • Cell Lysis and Western Blotting: Cells are lysed, and the protein lysates are subjected to Western blotting using an antibody specific for phosphorylated DDR1 (p-DDR1).

  • Quantification and Analysis: The intensity of the p-DDR1 bands is quantified and plotted against the inhibitor concentration to determine the EC50 value.[4][5]

Conclusion

Both this compound and imatinib are potent inhibitors of DDR1, operating through a similar Type II binding mechanism. Imatinib exhibits greater potency in both biochemical and cellular assays. However, the key differentiator lies in their selectivity. This compound offers a more targeted approach with higher selectivity for DDR1 over other kinases, making it a valuable tool for specifically probing DDR1 biology. In contrast, imatinib's multi-targeted nature, while effective in certain cancers, presents a broader spectrum of potential off-target effects. The choice between these inhibitors will ultimately depend on the specific research or clinical context, balancing the need for potency against the desire for selectivity.

References

Ddr1-IN-1 vs. Dasatinib: A Comparative Guide for Researchers in DDR1-Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Discoidin Domain Receptor 1 (DDR1) in various cellular processes and diseases, the choice of a suitable inhibitor is critical. This guide provides an objective comparison of two commonly used inhibitors, Ddr1-IN-1 and dasatinib, in the context of DDR1-expressing cells. We present a comprehensive analysis of their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

This compound is a potent and highly selective inhibitor of DDR1, while dasatinib is a multi-targeted kinase inhibitor with high potency against DDR1 but also targets a broad range of other kinases. The choice between these two inhibitors will largely depend on the specific experimental goals. This compound is the preferred tool for studies aiming to specifically elucidate the cellular functions of DDR1 with minimal off-target effects. Dasatinib, a clinically approved drug, is a powerful inhibitor of DDR1 but its broad activity profile must be considered when interpreting experimental outcomes.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and dasatinib, facilitating a direct comparison of their biochemical and cellular activities against DDR1.

InhibitorTypeBinding ModeTargetIC50 (nM)Reference
This compound Type IIDFG-outDDR1105[1][2][3][4]
DDR2413[1][2][4]
Dasatinib Type IDFG-inDDR10.5 - 1.35[5][6][7]
DDR21.4[6][7]
BCR-ABL<1[8]
SRC family kinasesPotent inhibitor[9][10][11]
c-KitPotent inhibitor[9][10][11]
PDGFRβPotent inhibitor[9][10]
and others

Table 1: Biochemical Potency of this compound and Dasatinib.

InhibitorCell LineAssayEC50 (nM)Reference
This compound U2OSDDR1 Autophosphorylation86[1][2][3]
Dasatinib HEK293DDR1 Autophosphorylation~10[12]

Table 2: Cellular Potency of this compound and Dasatinib in DDR1-Expressing Cells.

Mechanism of Action

This compound is a selective, ATP-competitive, type II kinase inhibitor.[1][2][13] It specifically binds to the inactive 'DFG-out' conformation of the DDR1 kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped.[1][2][13] This mode of binding confers its high selectivity for DDR1 over other kinases.

Dasatinib , in contrast, is a multi-targeted, ATP-competitive, type I kinase inhibitor.[5] It binds to the active 'DFG-in' conformation of a wide range of kinases, including DDR1, BCR-ABL, and SRC family kinases.[5][10][11] Its ability to inhibit multiple key signaling kinases contributes to its broad therapeutic efficacy but also to its potential for off-target effects in a research setting.

Kinase Selectivity

A key differentiator between this compound and dasatinib is their selectivity profile.

This compound exhibits good selectivity for DDR1.[1][14] KinomeScan profiling against a panel of 451 kinases demonstrated that this compound has a very focused target profile, making it a valuable tool for specifically probing DDR1 biology.[1][15]

Dasatinib is a promiscuous kinase inhibitor, targeting a large number of tyrosine and serine/threonine kinases.[16][17][18] While highly potent against DDR1, its effects in cellular systems will be a composite of inhibiting DDR1 and numerous other signaling pathways. This broad activity is a critical consideration when attributing observed phenotypes solely to DDR1 inhibition.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

DDR1 Autophosphorylation Assay in Cells

This protocol is used to determine the cellular potency of inhibitors in blocking collagen-induced DDR1 activation.

  • Cell Culture: U2OS or HEK293 cells overexpressing DDR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inhibitor Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then serum-starved for 16-24 hours. Following starvation, cells are pre-treated with various concentrations of this compound or dasatinib for 1-2 hours.

  • Collagen Stimulation: Cells are stimulated with 10-20 µg/mL of type I collagen for 30-60 minutes to induce DDR1 autophosphorylation.

  • Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay. Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-DDR1 (e.g., Tyr792) and total DDR1.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated DDR1 to total DDR1 is calculated, and the EC50 value is determined by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the DDR1 kinase domain.

  • Reagents: Recombinant human DDR1 kinase domain, ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

  • Inhibitor Preparation: this compound and dasatinib are serially diluted to the desired concentrations in the assay buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the DDR1 enzyme, substrate, and inhibitor. The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a fluorescence-based assay (e.g., LanthaScreen).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

DDR1_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding & Activation pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 Recruitment PI3K PI3K pDDR1->PI3K GRB2 GRB2 SHC1->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Proliferation, Migration, etc.) ERK->Downstream AKT AKT PI3K->AKT AKT->Downstream Ddr1_IN_1 This compound Ddr1_IN_1->pDDR1 Dasatinib Dasatinib Dasatinib->pDDR1

Caption: Simplified DDR1 signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture DDR1-expressing cells (e.g., U2OS) Starve Serum Starvation (16-24h) Culture->Starve Inhibitor Pre-treat with Inhibitor (this compound or Dasatinib) Starve->Inhibitor Collagen Stimulate with Collagen (e.g., 10 µg/mL) Inhibitor->Collagen Lysis Cell Lysis Collagen->Lysis WB Western Blot (p-DDR1, Total DDR1) Lysis->WB Quant Quantification & EC50 Determination WB->Quant

Caption: Workflow for DDR1 autophosphorylation inhibition assay.

Conclusion

References

Validating Ddr1-IN-1 Specificity: A KinomeScan-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Ddr1-IN-1 with alternative DDR1 inhibitors, focusing on specificity data generated using the KinomeScan platform. The information presented is intended to assist researchers in making informed decisions when selecting a pharmacological tool for studying Discoidin Domain Receptor 1 (DDR1) signaling.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.[1] Unlike many other RTKs, DDR1 is activated by binding to collagen, a major component of the extracellular matrix. Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and several types of cancer. This makes DDR1 an attractive therapeutic target for drug development.

This compound: A Potent and Selective DDR1 Inhibitor

This compound is a well-characterized and selective inhibitor of DDR1.[1][2] It exhibits potent inhibition of DDR1 autophosphorylation in cellular assays and demonstrates high selectivity across the human kinome, as determined by broad-panel screening platforms like KinomeScan.[1][2]

Comparative Analysis of DDR1 Inhibitor Specificity

The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The KinomeScan platform is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

Below is a comparison of this compound with other known DDR1 inhibitors. The data is presented to highlight the on-target potency and the broader selectivity profile.

Table 1: On-Target Potency of DDR1 Inhibitors
InhibitorDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Reference
This compound 105413[1]
Imatinib43-
Nilotinib3.7-
Dasatinib1.35-
Ponatinib99

Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Table 2: KinomeScan Selectivity Profile Comparison

The selectivity of an inhibitor is often expressed as a "Selectivity Score" (S-score), which represents the fraction of kinases that are potently inhibited at a given concentration. A lower S-score indicates higher selectivity.

InhibitorKinomeScan Panel SizeConcentration (µM)Selectivity Score (S)Key Off-TargetsReference
This compound 45110.01ABL, KIT, PDGFRβ
Imatinib>4001-ABL, KIT, PDGFR[3]
Nilotinib>4001-ABL, KIT, PDGFR[3]
Dasatinib>4001-ABL, SRC family, KIT, PDGFR[3][4]
Ponatinib>4001-ABL, VEGFR, FGFR, SRC family

Note: Comprehensive, directly comparable KinomeScan percentage inhibition data for all inhibitors across the same kinase panel is not always publicly available. The information above is compiled from various sources and should be interpreted with caution. Researchers are encouraged to consult the primary literature for detailed selectivity data.

Experimental Protocols

KinomeScan Competition Binding Assay

The KinomeScan assay is a proprietary technology from Eurofins Discovery. The general principles of the assay are as follows:

  • Assay Principle: The assay is based on a competitive binding format. A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest.

  • Components:

    • Kinase: A DNA-tagged kinase.

    • Immobilized Ligand: A kinase-specific ligand immobilized on a solid support.

    • Test Compound: The inhibitor being profiled.

  • Procedure: a. The DNA-tagged kinase is incubated with the test compound at various concentrations. b. This mixture is then added to the immobilized ligand. c. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. d. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[5]

Visualizing DDR1 Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.

DDR1 Signaling Pathway

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation Shc Shc DDR1->Shc PI3K PI3K DDR1->PI3K PLCg PLCγ DDR1->PLCg STAT STAT DDR1->STAT Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Caption: Simplified DDR1 signaling pathway.

KinomeScan Experimental Workflow

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification Test_Compound Test Compound (e.g., this compound) Incubation Incubate Kinase with Test Compound Test_Compound->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Competition Add to Ligand Beads (Competition) Ligand_Beads->Competition Incubation->Competition Wash Wash Unbound Components Competition->Wash qPCR qPCR Quantification of Bound Kinase Wash->qPCR Data_Analysis Data Analysis (%Ctrl, Kd) qPCR->Data_Analysis

Caption: KinomeScan experimental workflow.

Conclusion

This compound stands out as a highly selective inhibitor of DDR1, making it a valuable tool for investigating the specific roles of this receptor in health and disease. While other multi-kinase inhibitors, such as imatinib, nilotinib, dasatinib, and ponatinib, also exhibit potent DDR1 inhibition, their broader kinase activity profiles necessitate careful consideration and the use of appropriate controls to ensure that observed biological effects are indeed attributable to DDR1 inhibition. The comprehensive selectivity data provided by platforms like KinomeScan is indispensable for the rigorous validation of kinase inhibitor specificity and the reliable interpretation of research findings.

References

A Researcher's Guide to Confirming Ddr1-IN-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for verifying the cellular target engagement of Ddr1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). We present supporting experimental data for this compound and other common DDR1 inhibitors, detailed experimental protocols for key assays, and visual aids to clarify complex signaling pathways and workflows.

DDR1 is a receptor tyrosine kinase that, upon activation by its ligand, collagen, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades involved in cellular processes like adhesion, migration, and proliferation.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target.[1] this compound is a type II kinase inhibitor that stabilizes the 'DFG-out' (Asp-Phe-Gly out) inactive conformation of the DDR1 kinase domain.[3] This guide focuses on robust methodologies to confirm the intracellular interaction of this compound with its target.

Comparative Analysis of DDR1 Inhibitors

To provide context for the utility of this compound, the following table summarizes its performance in various assays alongside other well-characterized kinase inhibitors known to target DDR1. This allows for an objective comparison of potency and selectivity.

InhibitorTarget(s)Biochemical IC50 (DDR1)Cellular EC50 (DDR1 Autophosphorylation Inhibition)KinomeScan Selectivity Score (S(1) at 1µM)
This compound DDR1 105 nM [3]86 nM [3]0.01 [1][3]
ImatinibBcr-Abl, c-Kit, PDGFR, DDR1337 nM[2]21 nM[4]-
PonatinibBcr-Abl, FGFR, PDGFR, SRC, RET, DDR19 nM[5]2.5 nM[6]-
DasatinibBcr-Abl, SRC family, c-Kit, PDGFR, DDR1/20.5 nM[2][7]--

IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. EC50 (Half-maximal effective concentration) in cellular assays represents the concentration required to produce 50% of the maximum possible effect, in this case, inhibition of DDR1 autophosphorylation.KinomeScan Selectivity Score (S(1) at 1µM) reflects the number of kinases bound by the compound at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Methodologies for Confirming Target Engagement

Verifying that an inhibitor engages its target in a cellular context is paramount. Below are detailed protocols for three widely accepted methods to confirm this compound target engagement.

Western Blotting for Inhibition of DDR1 Autophosphorylation

This method directly assesses the ability of this compound to inhibit the catalytic activity of DDR1 in cells by measuring the level of collagen-induced autophosphorylation.

Protocol:

  • Cell Culture and Starvation: Plate cells (e.g., U2OS or T-47D) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.[8]

  • Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for a time course (e.g., 0, 30, 60, 90 minutes) to induce DDR1 autophosphorylation.[8][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Immunoprecipitation (Optional but recommended for higher specificity): Incubate the cell lysates with an anti-DDR1 antibody to specifically pull down DDR1 protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr792) overnight at 4°C. A recommended starting dilution is 1:1000.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated DDR1 signal to the total DDR1 signal (by stripping and re-probing the membrane with a total DDR1 antibody, recommended starting dilution 1:500-1:3000) to determine the extent of inhibition.[11]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding for DDR1 fused to NanoLuc® luciferase and a transfection carrier DNA.[12]

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well or 384-well plate.

  • Tracer and Compound Addition:

    • Add the NanoBRET™ Tracer K-4, a fluorescently labeled ATP-competitive ligand, to the cells.[12]

    • Add varying concentrations of the test compound (this compound) or vehicle control.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (IC50).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., U2OS) with this compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).[13]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection and Quantification: Analyze the amount of soluble DDR1 in the supernatant using one of the following methods:

    • Western Blotting: As described in the first protocol, to visualize the amount of soluble DDR1 at each temperature.

    • High-Throughput Formats (e.g., AlphaLISA® or ELISA): For a more quantitative and higher-throughput analysis.[14]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble DDR1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of inhibitor concentrations and heat them at a single, fixed temperature (typically the Tagg of the protein). Plot the amount of soluble protein against the inhibitor concentration to determine the EC50 for thermal stabilization.[13]

Visualizing Key Concepts

To further aid in the understanding of DDR1 biology and the experimental approaches to confirm target engagement, the following diagrams are provided.

DDR1 Signaling Pathway

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1_dimer DDR1 Dimerization Collagen->DDR1_dimer Binding AutoP Autophosphorylation DDR1_dimer->AutoP SHC Shc AutoP->SHC PI3K PI3K AutoP->PI3K GRB2 Grb2 SHC->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response Western_Blot_Workflow A 1. Cell Treatment (Inhibitor + Collagen) B 2. Cell Lysis A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Antibody Incubation (p-DDR1, Total DDR1) D->E F 6. Detection & Analysis E->F Target_Engagement_Comparison cluster_assays Target Engagement Assays cluster_principles Underlying Principle cluster_readout Primary Readout WB Western Blot (p-DDR1) WB_P Inhibition of Catalytic Activity WB->WB_P NanoBRET NanoBRET NanoBRET_P Direct Binding (Competitive Displacement) NanoBRET->NanoBRET_P CETSA CETSA CETSA_P Target Stabilization (Biophysical Change) CETSA->CETSA_P WB_R Decreased Phospho-Signal WB_P->WB_R NanoBRET_R Decreased BRET Ratio NanoBRET_P->NanoBRET_R CETSA_R Increased Thermal Stability (ΔTm) CETSA_P->CETSA_R

References

Ddr1-IN-1: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful application. This guide provides a detailed comparison of Ddr1-IN-1, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), and its cross-reactivity with other receptor tyrosine kinases (RTKs), supported by experimental data and methodologies.

This compound is a well-characterized, selective inhibitor of DDR1, a receptor tyrosine kinase activated by matrix collagens that plays a role in various cellular processes like proliferation, differentiation, and migration.[1][2][3] Its mode of action involves binding to the 'DFG-out' conformation of the kinase domain, thereby inhibiting its autophosphorylation.[1][2][3] This guide delves into the specifics of its selectivity and off-target profile.

Quantitative Analysis of Kinase Inhibition

To ascertain the selectivity of this compound, its inhibitory activity has been evaluated against a broad panel of kinases. The following table summarizes the key quantitative data from these assessments.

Target KinaseAssay TypeIC50 / EC50 (nM)Selectivity Score (S₁(1 µM))Notes
DDR1 Enzymatic (Lanthascreen)105[1][4][5][6]0.01[1][4][7]Primary target.
DDR1 Cellular (Autophosphorylation in U2OS cells)86[1][4][5]-Demonstrates cellular potency.
DDR2 Enzymatic (Lanthascreen)413[1][4][6]-Approximately 4-fold less potent than against DDR1.[6]
ABLKinomeScan--Binding observed but not confirmed by enzymatic assays.[1][4]
KITKinomeScan--Binding observed but not confirmed by enzymatic assays.[1][4]
PDGFRβKinomeScan--Binding observed but not confirmed by enzymatic assays.[1][4]

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration. Selectivity Score (S₁(1 µM)): A measure of selectivity where a lower score indicates higher selectivity. Calculated from the KinomeScan binding assay at a 1 µM concentration of the inhibitor.

This compound Selectivity Profile

The selectivity of this compound was comprehensively assessed using the KinomeScan™ platform, which measures the binding of an inhibitor to a large panel of kinases. In a screen against 451 kinases, this compound demonstrated excellent selectivity with a selectivity score (S₁(1 µM)) of 0.01.[1][4][7] While binding was observed for ABL, KIT, and PDGFRβ in this assay, these interactions were not confirmed in subsequent enzymatic assays, suggesting that this compound does not significantly inhibit these kinases at concentrations where it potently inhibits DDR1.[1][4]

G cluster_primary Primary Target cluster_related Related Off-Target cluster_potential Potential Off-Targets (Binding Detected) DDR1 DDR1 (IC50 = 105 nM) DDR2 DDR2 (IC50 = 413 nM) ABL ABL KIT KIT PDGFRb PDGFRβ Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 High Potency Inhibition Ddr1_IN_1->DDR2 Moderate Inhibition Ddr1_IN_1->ABL Binding (not confirmed) Ddr1_IN_1->KIT Binding (not confirmed) Ddr1_IN_1->PDGFRb Binding (not confirmed)

Inhibitory profile of this compound against RTKs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

KinomeScan™ Binding Assay

The KinomeScan™ approach was utilized to determine the selectivity of this compound. This method involves a competition binding assay where the inhibitor is tested for its ability to displace a proprietary, immobilized ligand from the kinase active site.

  • Assay Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound (this compound). The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.

  • Procedure:

    • A panel of 451 kinases was screened.

    • This compound was tested at a concentration of 1 µM.

    • The amount of kinase bound to the immobilized ligand was quantified using a sensitive detection method.

    • The selectivity score (S₁(1 µM)) was calculated based on the number of kinases bound at or below a certain threshold of the DMSO control.

Enzymatic Kinase Assay (Lanthascreen™)

The enzymatic activity of this compound against DDR1 and DDR2 was confirmed using the Lanthascreen™ Eu Kinase Binding Assay.

  • Assay Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The test compound competes with the tracer for binding to the kinase, resulting in a decrease in the Förster Resonance Energy Transfer (FRET) signal.

  • Procedure:

    • The kinase (DDR1 or DDR2) and a europium-labeled anti-tag antibody were incubated.

    • A fluorescent tracer and varying concentrations of this compound were added to the kinase-antibody mixture.

    • The plate was incubated to allow the binding reaction to reach equilibrium.

    • The FRET signal was measured using a fluorescence plate reader.

    • IC50 values were calculated by fitting the dose-response curves to a standard sigmoidal model.

Cellular DDR1 Autophosphorylation Assay

To confirm the activity of this compound in a cellular context, its ability to inhibit collagen-induced DDR1 autophosphorylation was assessed in U2OS cells.

  • Cell Culture: U2OS cells overexpressing DDR1 were used.

  • Procedure:

    • Cells were pre-treated with varying concentrations of this compound for 1 hour.

    • DDR1 was activated by the addition of collagen (10 µg/ml) for 2 hours in the continued presence of the inhibitor.

    • Cells were lysed, and the phosphorylation status of DDR1 was determined by Western blot analysis using an antibody specific for the phosphorylated form of DDR1 (pY513).

    • The band intensities were quantified, and the EC50 value was calculated from the dose-response curve.[5]

References

Ddr1-IN-1: A Synergistic Partner in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the synergistic effects of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1, with other anticancer agents. This report compiles experimental data, outlines methodologies, and visualizes key cellular pathways to support further investigation into combination cancer therapies.

The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a significant target in oncology. Its involvement in tumor progression, metastasis, and chemoresistance makes it a compelling candidate for therapeutic intervention. The small molecule inhibitor, this compound, has demonstrated potent and selective inhibition of DDR1.[1][2][3][4][5] This guide provides a comparative analysis of the synergistic effects observed when this compound and other DDR1 inhibitors are combined with various classes of cancer drugs, supported by experimental findings.

Quantitative Analysis of Synergistic Effects

The efficacy of combining this compound or other DDR1 inhibitors with various anti-cancer drugs has been evaluated in several pre-clinical studies. The following tables summarize the quantitative data from these studies, highlighting the synergistic potential in different cancer types.

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundTargetIC50 (nM)Cell LineAssayReference
This compoundDDR1105Cell-freeEnzymatic Kinase Assay[1][2][3][4]
DDR2413Cell-freeEnzymatic Kinase Assay[2][4]
DDR1 Autophosphorylation86U2OSWestern Blot[1][2][3]
Ddr1-IN-2DDR147Cell-freeEnzymatic Kinase Assay[3][4]
DDR2145Cell-freeEnzymatic Kinase Assay[3][4]
DDR1 Autophosphorylation9U2OSWestern Blot[3]

Table 2: Synergistic Combinations of DDR1 Inhibitors with Other Cancer Drugs

DDR1 InhibitorCombination DrugCancer TypeKey FindingsReference
This compoundGSK2126458 (PI3K/mTOR inhibitor)Colorectal CancerPotentiated antiproliferative activity.[1][3]
Ddr1-IN-2AZD8055 (mTOR inhibitor)Colorectal CancerSynergistic effect observed.[1][3]
This compoundCisplatinOvarian CancerSynergistic efficacy in mouse xenografts (P < 0.001 for tumor growth inhibition).[6]
DDR1 InhibitionCisplatin/PaclitaxelLung AdenocarcinomaSynergistic effect in inducing cell death.[7]
KI-301690GemcitabinePancreatic CancerSynergistic suppression of cell growth (Combination Index < 1).[8]
7rhDasatinibNasopharyngeal CarcinomaSynergistic inhibitory effect on cell proliferation.[4]
7rhPalbociclib (CDK4/6 inhibitor)ER-positive, HER2-negative Breast CancerSignificantly enhanced palbociclib's antitumor efficacy in vivo.[9]
Anti-DDR1 mAbAnti-PD-1Gastric CancerSynergized to suppress tumor growth and improve survival in murine models.[10]

Underlying Mechanisms of Synergy

The synergistic effects of DDR1 inhibition with other anticancer drugs stem from the multifaceted role of DDR1 in cancer biology. DDR1 signaling has been shown to intersect with several critical pathways involved in cell survival, proliferation, and resistance to therapy.

DDR1 Signaling and Crosstalk

DDR1 activation by collagen can trigger multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[8][11] These pathways are central to cancer cell proliferation and survival. By inhibiting DDR1, this compound can block these pro-survival signals, rendering cancer cells more susceptible to the cytotoxic effects of other drugs.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS NFkB NF-κB DDR1->NFkB PYK2 PYK2 DDR1->PYK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion, Chemoresistance mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Proliferation FAK FAK PYK2->FAK FAK->Proliferation Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibition

Caption: DDR1 Signaling Pathways and Inhibition by this compound.
Overcoming Chemoresistance

Elevated DDR1 expression has been linked to chemoresistance in various cancers, including ovarian and lung cancer.[8] The interaction of cancer cells with the collagen-rich extracellular matrix (ECM) via DDR1 can promote a pro-survival state that counteracts the effects of cytotoxic drugs. For instance, in pancreatic cancer, the combination of a DDR1 inhibitor with gemcitabine was shown to attenuate the expression of major ECM components, thereby reducing chemoresistance.[8] Similarly, in ovarian cancer, this compound increased cell sensitivity to cisplatin.[12]

The proposed mechanism for overcoming cisplatin resistance in ovarian cancer involves the DDR1/NF-κB axis.

Chemoresistance_Mechanism cluster_stimulus Stimulus cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_therapy Therapeutic Intervention Collagen Collagen DDR1 DDR1 Collagen->DDR1 NFkB NF-κB DDR1->NFkB Survival Cell Survival & Chemoresistance NFkB->Survival Apoptosis Apoptosis Survival->Apoptosis Blocks Ddr1_IN_1 This compound Ddr1_IN_1->DDR1 Inhibits Cisplatin Cisplatin Cisplatin->Apoptosis Induces

Caption: Overcoming Cisplatin Resistance via DDR1 Inhibition.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assays (CellTiter-Glo® and CCK-8)

These assays are fundamental for assessing the cytotoxic and synergistic effects of drug combinations.

  • Cell Seeding: Plate cells in 96-well or 384-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or both for 48-72 hours.

  • Assay Procedure:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well according to the manufacturer's instructions. Measure luminescence using a multi-label reader.

    • Cell Counting Kit-8 (CCK-8): Add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. Determine IC50 values and use software like CalcuSyn to analyze synergy and calculate the Combination Index (CI), where CI < 1 indicates synergy.[1][3]

Western Blotting for DDR1 Autophosphorylation

This method is used to confirm the inhibitory effect of this compound on its target.

  • Cell Culture and Treatment: Culture cells (e.g., U2OS) to 70-80% confluency. If studying collagen-induced phosphorylation, serum-starve the cells and then stimulate with collagen I in the presence or absence of this compound for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-DDR1 (e.g., pY513). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using software like ImageJ to determine the extent of phosphorylation inhibition.[2]

In Vivo Xenograft Studies

Animal models are crucial for validating the in vivo efficacy of combination therapies.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., A2780/COL4A6 ovarian cancer cells) into the flank of each mouse.[6]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound alone, combination drug alone, and combination of both). Administer the drugs according to the specified doses and schedule (e.g., this compound at 6.25 and 12.5 mg/kg and cisplatin at 2 mg/kg).[6]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1, Ki-67).[6] Compare tumor growth between the different treatment groups to assess synergistic efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Xenograft_Workflow start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth (Palpable) implantation->growth randomization Randomization into Groups growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion

The available preclinical data strongly suggest that inhibiting DDR1 with agents like this compound can synergistically enhance the efficacy of a wide range of cancer therapies. These combinations have the potential to overcome chemoresistance and improve treatment outcomes in various malignancies. The provided data, mechanistic insights, and experimental protocols offer a solid foundation for researchers to further investigate and develop novel combination strategies targeting DDR1 for clinical application. Future research should focus on validating these synergies in more complex preclinical models and ultimately in well-designed clinical trials.

References

A Comparative Analysis of Ddr1-IN-1 and Novel DDR1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of the well-characterized Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-1, against a panel of novel and multi-targeted inhibitors. This report synthesizes available experimental data to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting DDR1.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by its ligand, collagen, plays a significant role in various cellular processes, including proliferation, migration, and invasion.[1] Its overexpression and aberrant signaling are implicated in numerous pathologies, particularly in oncology and fibrotic diseases, making it a compelling target for therapeutic intervention. This compound is a potent and selective, type II kinase inhibitor that binds to the 'DFG-out' conformation of the DDR1 kinase domain.[2][3] This guide evaluates its performance alongside recently developed novel inhibitors and established multi-targeted kinase inhibitors with known DDR1 activity.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and cellular potency of this compound and a selection of other DDR1 inhibitors. The data is compiled from various studies to provide a comparative overview of their efficacy.

Table 1: In Vitro Kinase Inhibition (IC50)

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Other Notable Targets (IC50 in nM)Reference
This compound 105413ABL, KIT, PDGFRβ (binding observed but not confirmed in enzymatic assays)[2][4]
7rh (DDR1-IN-2) 6.8 - 47101.4 - 145Bcr-Abl (414), c-Kit (>10,000)[2][5]
Compound 4 46.16Not ReportedNot Reported[1]
Compound 7 165.0Not ReportedNot Reported[1]
KI-301690 Potent (exact IC50 not specified, but strong binding affinity)Not ReportedSelective over a panel of 50 oncogenic kinases[6]
Imatinib 41 - 4371BCR-ABL, c-Kit, PDGFR[7][8][9]
Nilotinib 3.7Not ReportedBCR-ABL, c-Kit, PDGFR[9]
Ponatinib 99BCR-ABL, VEGFR, FGFR, SRC family kinases[7][10]

Table 2: Cellular DDR1 Autophosphorylation Inhibition (EC50)

InhibitorCell LineEC50 (nM)Reference
This compound U2OS86[2][4]
7rh (DDR1-IN-2) U2OS9[4]
Imatinib U2OS21[7]
Ponatinib U2OS2.5[7][11]
Nilotinib CRC cell linesIC50 in the 15-30 nM range for invasion inhibition[12]

Experimental Protocols

A generalized overview of the key experimental methodologies used to evaluate the efficacy of these DDR1 inhibitors is provided below. Specific parameters may vary between individual studies.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.

  • Assay Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[13]

  • General Procedure:

    • A 3-fold serial dilution of the test inhibitor is prepared.

    • The kinase, europium-labeled antibody, and the fluorescent tracer are mixed.

    • The inhibitor dilutions are added to the kinase/antibody/tracer mixture in a 384-well plate.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour).[13]

    • The FRET signal is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.[13]

Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in a cellular context.

  • Cell Culture and Treatment:

    • Human osteosarcoma (U2OS) cells, often engineered to overexpress DDR1, are commonly used.[2][14]

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are then treated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour).[14]

    • DDR1 is activated by adding collagen I to the cell culture medium for a specific duration (e.g., 2 hours).[7][14]

  • Cell Lysis and Western Blotting:

    • After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed.[14]

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated DDR1 (p-DDR1) and a primary antibody for total DDR1 as a loading control.

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

    • EC50 values are determined from the dose-dependent inhibition of DDR1 phosphorylation.[14]

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K MAPK MAPK (ERK, JNK, p38) DDR1->MAPK NFkB NF-κB DDR1->NFkB Src Src DDR1->Src Notch Notch DDR1->Notch Collagen Collagen Collagen->DDR1 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Gene_Expression Gene Expression NFkB->Gene_Expression Src->Migration Invasion Invasion Src->Invasion Notch->Proliferation

DDR1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Inhibitor_Prep Prepare Inhibitor Serial Dilutions Incubation_invitro Incubate Inhibitor with Kinase Mix Inhibitor_Prep->Incubation_invitro Kinase_Mix Prepare Kinase, Antibody & Tracer Mix Kinase_Mix->Incubation_invitro FRET_Measurement Measure FRET Signal Incubation_invitro->FRET_Measurement IC50_Calc Calculate IC50 FRET_Measurement->IC50_Calc Cell_Culture Culture U2OS Cells Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Collagen_Stimulation Stimulate with Collagen Inhibitor_Treatment->Collagen_Stimulation Cell_Lysis Lyse Cells Collagen_Stimulation->Cell_Lysis Western_Blot Western Blot for p-DDR1 & Total DDR1 Cell_Lysis->Western_Blot EC50_Calc Calculate EC50 Western_Blot->EC50_Calc Start_vitro Start_cell

General Experimental Workflow

Concluding Remarks

This compound remains a valuable and selective chemical probe for studying DDR1 biology.[2][3] However, the landscape of DDR1 inhibitors is evolving, with novel compounds such as 7rh (DDR1-IN-2) demonstrating greater potency in both in vitro and cellular assays.[2][4] The multi-targeted inhibitors, particularly ponatinib and nilotinib, also exhibit potent DDR1 inhibition, though their broader kinase activity profiles must be considered when interpreting experimental results.[7][9][10] The choice of inhibitor will ultimately depend on the specific research question, with highly selective compounds like this compound being ideal for target validation studies, while more potent, albeit less selective, compounds may be advantageous in certain therapeutic contexts. The data and methodologies presented in this guide are intended to aid researchers in making these critical selections.

References

Safety Operating Guide

Proper Disposal Procedures for Ddr1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ddr1-IN-1, a potent and selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties and potential hazards. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other potent chemical compounds, involves a systematic approach to waste segregation and containment.

  • Waste Identification and Segregation:

    • All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated consumables such as pipette tips, tubes, and vials.

      • Contaminated PPE (gloves, etc.).

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a sealed, leak-proof container.

    • The container must be chemically compatible with the solvents used (e.g., DMSO, ethanol).

    • Never dispose of liquid waste containing this compound down the drain.[1]

    • Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components with their approximate concentrations.

  • Empty Container Disposal:

    • Empty containers that originally held this compound should be triple-rinsed with a suitable solvent.[2]

    • The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[2]

    • Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]

  • Storage and Collection:

    • Store all hazardous waste containers in a designated and properly marked satellite accumulation area within the laboratory.[3]

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]

    • Keep waste containers closed except when adding waste.[2]

    • Arrange for waste pickup by your institution's EHS department in a timely manner.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound and its dihydrochloride salt, compiled from various suppliers.

PropertyThis compoundThis compound dihydrochloride
Molecular Weight 552.6 g/mol 625.51 g/mol
Formula C₃₀H₃₁F₃N₄O₃C₃₀H₃₁F₃N₄O₃ · 2HCl
Purity ≥98% (HPLC)≥98% (HPLC)
IC₅₀ (DDR1) 105 nM105 nM
IC₅₀ (DDR2) 413 nM413 nM
Storage Temperature -20°CDesiccate at Room Temperature
Solubility (DMSO) 93 mg/mL (168.3 mM)31.28 mg/mL (50 mM)
Solubility (Ethanol) 4 mg/mL (7.23 mM)Not specified
CAS Number 1449685-96-41780303-76-5

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Ddr1_IN_1_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_processing Waste Processing & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Handling this compound solid_waste Solid Waste (e.g., contaminated tips, gloves) start->solid_waste liquid_waste Liquid Waste (e.g., unused solutions) start->liquid_waste empty_container Empty this compound Container start->empty_container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container empty_container->rinse_container saa Store in Satellite Accumulation Area collect_solid->saa collect_liquid->saa collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_rinsed_container collect_rinsate->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific location and facilities.

References

Essential Safety and Operational Guide for Handling Ddr1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Kinase Inhibitor Ddr1-IN-1.

This document provides critical safety and logistical information for the laboratory use of this compound, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form or when preparing stock solutions, the following personal protective equipment is mandatory to prevent skin and respiratory exposure:

PPE CategoryItemSpecification
Hand Protection Nitrile glovesChemically resistant and disposable. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leaks. This compound is typically shipped at room temperature. For long-term storage, consult the supplier's recommendation, which is often at -20°C for the solid compound to ensure stability.

Preparation of Stock Solutions:

This compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Due to the potential for aerosol formation, this procedure must be carried out in a chemical fume hood.

Experimental Use:

When diluting stock solutions for cellular or biochemical assays, continue to wear appropriate PPE. Be mindful of the final DMSO concentration in your experiments, as it can have off-target effects.

Disposal Plan

All waste containing this compound, including empty vials, contaminated gloves, and pipette tips, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Collect all solid and liquid waste in clearly labeled, sealed containers for hazardous waste pickup.

This compound: Key Experimental Data

The following table summarizes the key in vitro potencies of this compound.

TargetAssayIC₅₀ / EC₅₀ (nM)
DDR1 Kinase Assay (IC₅₀)105
DDR1 Cell-based Autophosphorylation (EC₅₀)87
DDR2 Kinase Assay (IC₅₀)413

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocol: Inhibition of DDR1 Autophosphorylation in Cells

This protocol describes a general method for assessing the inhibitory activity of this compound on collagen-induced DDR1 autophosphorylation in a cell-based assay.

Materials:

  • Cells expressing DDR1 (e.g., U2OS cells)

  • Cell culture medium and supplements

  • This compound

  • Collagen Type I

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated DDR1 (p-DDR1)

  • Primary antibody against total DDR1

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.

  • Collagen Stimulation: Add collagen to the cell culture medium to a final concentration known to induce DDR1 phosphorylation (e.g., 10-50 µg/mL). Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against p-DDR1.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot to visualize the p-DDR1 bands.

    • Strip and re-probe the membrane with an antibody against total DDR1 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for p-DDR1 and total DDR1. Normalize the p-DDR1 signal to the total DDR1 signal for each treatment condition. Plot the normalized p-DDR1 signal against the concentration of this compound to determine the EC₅₀ value.

DDR1 Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by the binding of collagen to the DDR1 receptor. This compound acts by inhibiting the kinase activity of DDR1, thereby blocking the downstream signaling cascade.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds DDR1_Kinase_Domain DDR1 Kinase Domain (Autophosphorylation) DDR1->DDR1_Kinase_Domain Activates SHC1 SHC1 DDR1_Kinase_Domain->SHC1 Recruits & Phosphorylates PI3K PI3K DDR1_Kinase_Domain->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) SHC1->MAPK_Pathway AKT AKT PI3K->AKT Cellular_Responses Cell Proliferation, Migration, Survival AKT->Cellular_Responses MAPK_Pathway->Cellular_Responses Ddr1_IN_1 This compound Ddr1_IN_1->DDR1_Kinase_Domain Inhibits

Caption: Simplified DDR1 signaling pathway upon collagen binding and the point of inhibition by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.